Methyl 2-phenylthiazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)9-7-12-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBEPHWFIYCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596419 | |
| Record name | Methyl 2-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172678-68-1 | |
| Record name | Methyl 2-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-phenylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a recommended synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. An alternative classical approach is the Hantzsch thiazole synthesis.
Recommended Synthetic Route: Suzuki-Miyaura Coupling
The preferred method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 2-bromothiazole-5-carboxylate with phenylboronic acid. This reaction provides a direct and efficient route to the target molecule.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.[1][2]
Materials:
-
Methyl 2-bromothiazole-5-carboxylate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add methyl 2-bromothiazole-5-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL) to the flask.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Alternative Synthetic Route: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method that can also be employed.[3][4] This involves the condensation of a thioamide (thiobenzamide) with an α-haloketone.
Characterization of this compound
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₉NO₂S |
| Molecular Weight | 219.26 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Data not available; expected to be a crystalline solid. |
Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic data for this compound, based on the analysis of similar compounds found in the literature.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.3 | s | 1H | Thiazole-H |
| ~ 7.9 - 8.0 | m | 2H | Phenyl-H (ortho) |
| ~ 7.4 - 7.5 | m | 3H | Phenyl-H (meta, para) |
| ~ 3.9 | s | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 162 | C=O (ester) |
| ~ 168 | Thiazole C2 |
| ~ 145 | Thiazole C5 |
| ~ 133 | Phenyl C (ipso) |
| ~ 131 | Phenyl C (para) |
| ~ 129 | Phenyl C (meta) |
| ~ 127 | Phenyl C (ortho) |
| ~ 125 | Thiazole C4 |
| ~ 52 | -OCH₃ |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 2950 | Aliphatic C-H stretch |
| ~ 1720 | C=O stretch (ester) |
| ~ 1600, 1480 | C=C stretch (aromatic) |
| ~ 1540 | C=N stretch (thiazole) |
| ~ 1250 | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Assignment |
| ~ 219 | [M]⁺ |
| ~ 188 | [M - OCH₃]⁺ |
| ~ 160 | [M - COOCH₃]⁺ |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate.
-
Instrumentation: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
-
Data Analysis: Determine the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern for further structural confirmation.
Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Procedure: Heat the sample slowly and record the temperature range over which the sample melts. A sharp melting range is indicative of high purity.
This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols as needed for their specific laboratory conditions and analytical instrumentation.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 2-phenylthiazole-5-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for structurally related analogs to provide a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are presented, alongside a plausible synthetic route and a diagram of a relevant biological pathway where 2-phenylthiazole derivatives have shown activity.
Core Physicochemical Properties
Table 1: Physicochemical Data of this compound and Related Analogs
| Property | This compound (Predicted) | Ethyl 2-phenylthiazole-5-carboxylate | 2-Phenylthiazole-5-carbaldehyde | 2-Phenylthiazole |
| Molecular Formula | C₁₁H₉NO₂S | C₁₂H₁₁NO₂S | C₁₀H₇NOS | C₉H₇NS |
| Molecular Weight | 219.26 g/mol | 233.29 g/mol [1] | - | 161.23 g/mol [2] |
| Melting Point | Not available | Not available | 78-80°C[3] | Not available |
| Boiling Point | Not available | Not available | 353°C at 760 mmHg[3] | Not available |
| logP (Predicted) | Not available | 3.2[1] | Not available | 2.6[2] |
| pKa (Predicted) | Not available | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available | Not available |
Note: The data for related compounds are provided for comparative purposes and should not be considered as the actual values for this compound.
Experimental Protocols
The following sections detail standard experimental methodologies for determining the core physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[4]
Protocol: Capillary Method
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus). The heating medium is typically a high-boiling liquid like silicone oil.
-
Heating: The apparatus is heated slowly and steadily, at a rate of 1-2°C per minute, especially near the expected melting point.[4]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded as the melting point range.
-
Purity Indication: A sharp melting point range (0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[4]
Solubility Determination
Solubility provides insights into the polarity and potential intermolecular interactions of a compound.
Protocol: Shake-Flask Method
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are chosen for the test.
-
Sample Preparation: A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a series of vials.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as mg/mL or mol/L.
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Sample Preparation: A known amount of the compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Partitioning: A measured volume of this solution is mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
Concentration Analysis: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[5]
Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process, adapted from the known synthesis of the corresponding ethyl ester. A plausible synthetic route is outlined below.
Caption: A plausible synthetic workflow for this compound.
Biological Pathway Involvement
Derivatives of 2-phenylthiazole have been investigated for their biological activities, including their role as antifungal agents. One of the key targets for these compounds is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial in the fungal ergosterol biosynthesis pathway.[6] Inhibition of this enzyme disrupts the fungal cell membrane integrity.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a 2-phenylthiazole derivative.
References
- 1. Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | CID 12830686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-phenylthiazole-5-carboxylate, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide also furnishes predicted spectral data and a detailed, plausible experimental protocol for its synthesis based on established chemical principles and data from closely related analogues.
Compound Identification
While a specific CAS Registry Number for this compound is not readily found in major chemical databases, its precursor, 2-phenyl-1,3-thiazole-5-carboxylic acid, is well-documented. It is reasonable to assume that the target compound may be a novel or less-common derivative.
Table 1: Identification of 2-phenyl-1,3-thiazole-5-carboxylic acid (Precursor)
| Identifier | Value |
| Chemical Name | 2-phenyl-1,3-thiazole-5-carboxylic acid |
| CAS Number | 10058-38-5, 7113-10-2[1][2][3][4] |
| Molecular Formula | C₁₀H₇NO₂S[2] |
| Molecular Weight | 205.23 g/mol [2] |
Predicted Spectral and Physicochemical Data
The following tables summarize the predicted spectral and physicochemical properties of this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₁H₉NO₂S |
| Molecular Weight | 219.26 g/mol |
| Appearance | White to off-white solid |
Table 3: Predicted Spectral Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | Mass Spectrometry (EI) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | m/z (Relative Intensity) |
| ~8.3 (s, 1H, H-4) | ~162.0 (C=O) | 219 (M⁺) |
| ~7.9-7.8 (m, 2H, Ar-H) | ~168.0 (C-2) | 188 ([M-OCH₃]⁺) |
| ~7.5-7.4 (m, 3H, Ar-H) | ~145.0 (C-5) | 160 ([M-COOCH₃]⁺) |
| ~3.9 (s, 3H, OCH₃) | ~133.0 (Ar-C) | 116 |
| ~131.0 (Ar-CH) | 104 | |
| ~129.0 (Ar-CH) | 77 | |
| ~127.0 (Ar-CH) | ||
| ~125.0 (C-4) | ||
| ~52.5 (OCH₃) |
Note: Predicted values are estimations and should be confirmed by experimental data.
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor.
Synthesis of this compound via Fischer Esterification
This protocol details the conversion of a carboxylic acid to its corresponding methyl ester using methanol in the presence of an acid catalyst.[5][6]
Materials:
-
2-phenyl-1,3-thiazole-5-carboxylic acid
-
Methanol (reagent grade, anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq) in methanol (10-20 mL per gram of carboxylic acid) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1-0.2 eq) with cooling in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dilute the residue with dichloromethane or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Workflow for Synthesis and Analysis
The following diagram illustrates the proposed workflow for the synthesis of this compound and its subsequent spectral analysis.
Caption: Synthesis and Analysis Workflow.
This guide provides a foundational understanding of this compound for research and development purposes. It is important to reiterate that the spectral data provided is predictive, and experimental validation is crucial for any application. The synthetic protocol offered is a standard, reliable method for achieving the target compound.
References
- 1. 2-phenyl-1,3-thiazole-5-carboxylic acid 97% | CAS: 10058-38-5 | AChemBlock [achemblock.com]
- 2. scbt.com [scbt.com]
- 3. 10058-38-5|2-Phenylthiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR [m.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Screening for the Biological Activity of Methyl 2-phenylthiazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a prominent heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and enzyme inhibitory properties. Methyl 2-phenylthiazole-5-carboxylate represents a core structure within this class of compounds. This technical guide outlines a comprehensive screening approach to elucidate the biological activity profile of this compound. While specific quantitative data for this exact compound is not extensively available in public literature, this document provides detailed experimental protocols for key assays to enable researchers to generate this critical data. The methodologies for assessing anticancer, antimicrobial, and enzyme inhibitory activities are presented, alongside templates for data presentation and visualizations of experimental workflows to guide the research process.
Introduction
Thiazole derivatives are a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities.[1] The 2-phenylthiazole moiety, in particular, is found in compounds with known antifungal, anticancer, and anti-inflammatory effects.[2][3][4] this compound serves as a fundamental building block for the synthesis of more complex derivatives. A thorough understanding of its intrinsic biological activity is crucial for guiding further drug discovery and development efforts.
This guide provides a systematic approach to screen for the potential biological activities of this compound, with a focus on anticancer, antimicrobial, and specific enzyme inhibitory activities.
Potential Biological Activities and Screening Strategy
Based on the activities of structurally related 2-phenylthiazole derivatives, the primary areas for biological screening of this compound include:
-
Anticancer Activity: Evaluation against a panel of human cancer cell lines.
-
Antimicrobial Activity: Screening against pathogenic bacteria and fungi.
-
Enzyme Inhibition: Targeting enzymes such as acetylcholinesterase (AChE) and lanosterol 14α-demethylase (CYP51), which are relevant in neurodegenerative diseases and fungal infections, respectively.[3][5]
The following sections detail the experimental protocols to investigate these potential activities.
Anticancer Activity Screening
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it an excellent choice for primary anticancer screening.[4][6][7]
Experimental Protocol: MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., HepG2, T47D, Caco-2, HT-29)[2]
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at an optimized density (e.g., 5 × 10³ to 1 × 10⁴ cells/well). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Data Presentation: Anticancer Activity
The quantitative data obtained from the MTT assay should be summarized in a table for clear comparison.
| Cell Line | Compound | IC50 (µM) |
| HepG2 | This compound | To be determined |
| T47D | This compound | To be determined |
| Caco-2 | This compound | To be determined |
| HT-29 | This compound | To be determined |
| Doxorubicin (Control) | Reference Value | Reference Value |
Experimental Workflow Visualization
Antimicrobial Activity Screening
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][5][8]
Experimental Protocol: Broth Microdilution Method
Objective: To determine the MIC of this compound against a panel of bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the diluted microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5] This can be assessed visually or by measuring the optical density.
Data Presentation: Antimicrobial Activity
The MIC values should be tabulated for easy comparison.
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | To be determined |
| Escherichia coli | This compound | To be determined |
| Candida albicans | This compound | To be determined |
| Aspergillus niger | This compound | To be determined |
| Ciprofloxacin (Control) | Reference Value | Reference Value |
| Fluconazole (Control) | Reference Value | Reference Value |
Experimental Workflow Visualization
Enzyme Inhibition Screening
Based on the activities of related compounds, two key enzymes to target for inhibition screening are acetylcholinesterase (AChE) and lanosterol 14α-demethylase (CYP51).
Acetylcholinesterase (AChE) Inhibition
Ellman's method is a simple and reliable colorimetric assay to measure AChE activity.[3][9]
Objective: To determine the AChE inhibitory activity of this compound.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 10-15 minutes) at 25°C.
-
Initiate Reaction: Start the reaction by adding the substrate (ATCI) to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Acetylcholinesterase (AChE) | To be determined |
| Galantamine (Control) | Acetylcholinesterase (AChE) | Reference Value |
Lanosterol 14α-demethylase (CYP51) Inhibition
CYP51 is a key enzyme in fungal sterol biosynthesis and a target for azole antifungals.[10] Inhibition can be measured using a reconstituted enzyme system.
Objective: To evaluate the inhibitory effect of this compound on CYP51.
Materials:
-
Recombinant human or fungal CYP51
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
This compound
-
Buffer and other reagents for the reconstituted system
-
LC-MS/MS or a fluorescent probe-based method for detection
Procedure:
-
Reconstituted System: Prepare a reaction mixture containing purified recombinant CYP51, CPR, and lipids in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control.
-
Reaction Initiation: Pre-incubate the mixture, then initiate the reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a defined period.
-
Product Quantification: Stop the reaction and quantify the product formation (or substrate depletion) using LC-MS/MS. Alternatively, a fluorescent substrate can be used for a high-throughput assay.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Fungal CYP51 | To be determined |
| Ketoconazole (Control) | Fungal CYP51 | Reference Value |
Signaling Pathway and Inhibition Visualization
Conclusion
This technical guide provides a comprehensive framework for the initial biological activity screening of this compound. By employing the detailed protocols for anticancer, antimicrobial, and enzyme inhibition assays, researchers can systematically evaluate the therapeutic potential of this core thiazole structure. The resulting data will be invaluable for structure-activity relationship studies and for guiding the design and synthesis of novel, more potent derivatives. The provided templates for data presentation and workflow visualizations are intended to ensure a clear and structured approach to the investigation.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Emerging Role of Methyl 2-phenylthiazole-5-carboxylate in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – [Date] – As the landscape of pharmaceutical research continuously evolves, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is paramount. Methyl 2-phenylthiazole-5-carboxylate, a heterocyclic compound, is emerging as a significant building block in the synthesis of a new generation of drug candidates. This technical guide provides an in-depth analysis of the potential applications of this compound in drug discovery, with a focus on its utility in developing novel antifungal and anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, biological activity, and future prospects.
The 2-phenylthiazole core is a recognized privileged structure in medicinal chemistry, known for its presence in various biologically active molecules.[1][2] This guide specifically delves into the methyl ester derivative, this compound, and explores its potential as a versatile starting material for the synthesis of more complex and potent drug candidates. While direct biological activity data for this specific methyl ester is limited in publicly available research, extensive studies on its close analogs, particularly the ethyl ester and other derivatives, provide strong evidence of its therapeutic potential.
Antifungal Applications: Targeting Ergosterol Biosynthesis
Invasive fungal infections represent a significant and growing threat to global health, necessitating the development of new and effective antifungal agents.[1] The 2-phenylthiazole scaffold has been identified as a promising framework for the design of novel inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.[1]
Derivatives of 2-phenylthiazole-5-carboxylic acid have demonstrated potent antifungal activity against a range of clinically relevant fungal pathogens. Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring and the thiazole core can significantly impact the antifungal potency and spectrum of these compounds.[1]
Quantitative Data on Antifungal Derivatives
| Compound | Organism | MIC (μg/mL) |
| SZ-C14 | Candida albicans | 1-16 |
Data sourced from a study on 2-phenylthiazole-based CYP51 inhibitors.[1]
Anticancer Applications: A Scaffold for Cytotoxic Agents
The thiazole ring is a key component in a variety of compounds exhibiting antitumor properties.[3][4] Research into 2-phenylthiazole derivatives has revealed their potential to induce cytotoxicity in various cancer cell lines.[4][5] The mechanism of action for many of these derivatives involves the induction of apoptosis, or programmed cell death.[5]
SAR studies on these anticancer agents have indicated that the substitution pattern on the phenyl ring plays a crucial role in their cytotoxic efficacy.
Quantitative Data on Anticancer Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for a series of 2-phenylthiazole-4-carboxamide derivatives against different human cancer cell lines. This data underscores the potential of the 2-phenylthiazole core in the development of new cancer therapeutics.
| Compound | T47D (Breast cancer) IC50 (μg/mL) | Caco-2 (Colorectal cancer) IC50 (μg/mL) | HT-29 (Colon cancer) IC50 (μg/mL) |
| 3-fluoro analog | < 10 | < 10 | < 10 |
Data from a study on 2-phenylthiazole-4-carboxamide derivatives.[4]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 2-phenylthiazole-5-carboxylates involves the Hantzsch thiazole synthesis. The following is a representative protocol adapted from the synthesis of the ethyl ester, which can be modified for the methyl ester by using the appropriate starting materials.
Materials:
-
Ethyl 2-bromo-5-thiazole carboxylate (or methyl equivalent)
-
Phenylboronic acid
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Dioxane
-
Water
Procedure:
-
To a solution of ethyl 2-bromo-5-thiazole carboxylate in a mixture of dioxane and water, add phenylboronic acid, potassium carbonate, and a catalytic amount of Pd(PPh3)4.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-phenylthiazole-5-carboxylate.[1]
To obtain the methyl ester, the starting material would be methyl 2-bromo-5-thiazole carboxylate.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Fungal isolate
-
RPMI-1640 medium
-
Test compound (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.
-
Serially dilute the test compound in the 96-well plate using RPMI-1640 medium.
-
Add the fungal inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, often measured by a spectrophotometer.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2]
Visualizing the Potential: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to Methyl 2-phenylthiazole-5-carboxylate Derivatives and Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methyl 2-phenylthiazole-5-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of its derivatives. Particular focus is placed on their anticancer, anti-inflammatory, and kinase inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside a quantitative analysis of structure-activity relationships. Furthermore, this guide visualizes the key signaling pathways implicated in the mechanism of action of these compounds, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-phenylthiazole core.
Introduction
The thiazole ring is a fundamental heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals.[1] Derivatives of 2-phenylthiazole, in particular, have garnered significant attention due to their diverse pharmacological profiles, which include anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The this compound core offers a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. This guide delves into the synthesis and biological evaluation of this promising class of compounds.
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of the 2-phenylthiazole-5-carboxylate core is the Hantzsch thiazole synthesis.[4] This typically involves the condensation of a thioamide (e.g., thiobenzamide) with an α-halo carbonyl compound (e.g., ethyl 2-chloroacetoacetate).[4][5] Subsequent modifications of the ester and phenyl functionalities allow for the generation of a diverse library of derivatives.
General Synthetic Protocol
A general procedure for the synthesis of ethyl 4-methyl-2-phenylthiazole-5-carboxylate, a common precursor, is as follows:
-
Dissolution: Dissolve thiobenzamide (1 equivalent) in ethanol.
-
Addition: Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 3-4 hours.[4][5]
-
Work-up: After cooling, pour the reaction mixture into a mixture of ice and water.
-
Isolation: Collect the resulting precipitate by filtration and wash with distilled water to remove any unreacted starting materials.[4]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure ethyl 4-methyl-2-phenylthiazole-5-carboxylate.[5]
Further derivatization can be achieved through various chemical transformations, such as hydrolysis of the ester to the corresponding carboxylic acid, amidation, or substitution on the phenyl ring.[1][6]
Therapeutic Potential and Biological Activity
Derivatives of this compound have been investigated for a range of therapeutic applications, with the most promising results observed in the fields of oncology and inflammation.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 2-phenylthiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 12c | 1,3,4-Thiadiazole | HepG2 (Liver) | 0.91 | [7] |
| 12d | 1,3,4-Thiadiazole | HepG2 (Liver) | 0.82 | [7] |
| 6c | 1,3,4-Thiadiazole | HepG2 (Liver) | 1.29 | [7] |
| 6f | 1,3,4-Thiadiazole | HepG2 (Liver) | 1.88 | [7] |
| 6g | 1,3,4-Thiadiazole | HepG2 (Liver) | 1.06 | [7] |
| 18b | 1,3,4-Thiadiazole | HepG2 (Liver) | 1.25 | [7] |
| 5b | Amide | HT29 (Colon) | 2.01 | [8][9] |
| 5b | Amide | A549 (Lung) | 21.33 | [9] |
| 5b | Amide | HeLa (Cervical) | 9.56 | [9] |
| 5b | Amide | Karpas299 (Lymphoma) | 5.22 | [9] |
| P-6 | Thiazolidinone | HCT116 (Colon) | 0.37 | [10] |
| P-6 | Thiazolidinone | MCF-7 (Breast) | 0.44 | [10] |
| P-20 | Thiazolidinone | HCT116 (Colon) | 0.39 | [10] |
| P-20 | Thiazolidinone | MCF-7 (Breast) | 0.56 | [10] |
| 4c | Carboxamide | SKNMC (Neuroblastoma) | 10.8 | [11] |
| 4d | Carboxamide | Hep-G2 (Liver) | 11.6 | [11] |
Anti-inflammatory Activity
The anti-inflammatory potential of 2-phenylthiazole derivatives has been demonstrated in preclinical models. The mechanism is thought to involve the inhibition of pro-inflammatory mediators.
The following table presents the in vivo anti-inflammatory activity of substituted phenylthiazole derivatives in the carrageenan-induced rat paw edema model.
| Compound ID | Substitution | % Reduction of Edema (at 3hr) | Reference |
| 3a | 4-Chloro | Appreciable | [2] |
| 3c | 4-Nitro | Better than standard | [2] |
| 3d | 2,4-Dichloro | Appreciable | [2] |
| Standard | Nimesulide | - | [2] |
Kinase Inhibitory Activity
The 2-phenylthiazole scaffold has been identified as a template for the design of potent kinase inhibitors, targeting key enzymes involved in cancer and inflammatory diseases.
The following table summarizes the kinase inhibitory activity of selected thiazole derivatives.
| Compound ID | Target Kinase | Activity | Reference |
| 12m | pan-Src | ED50 ≈ 5 mg/kg (in vivo) | [12] |
| 27 | IGF1R | 76.84% inhibition at 10 µM | [8] |
| BI-87G3 | JNK | IC50 = 15 µM (cell-based) | [13] |
| 33 | CK2 | IC50 = 0.4 µM | [14] |
| 34 | CK2 | IC50 = 1.9 µM | [14] |
| 34 | GSK3β | IC50 = 0.67 µM | [14] |
| 25 | CDK9 | IC50 = 0.64 - 2.01 µM | [14] |
| 23 | EGFR | IC50 = 0.184 µM | [14] |
| 23 | PI3K | IC50 = 0.719 µM | [14] |
| 23 | mTOR | IC50 = 0.131 µM | [14] |
| P-6 | Aurora-A | IC50 = 0.11 µM | [10] |
Structure-Activity Relationship (SAR)
Analysis of the available data allows for the deduction of preliminary structure-activity relationships:
-
Anticancer Activity:
-
The presence of a 1,3,4-thiadiazole moiety at the 5-position of the thiazole ring appears to be beneficial for activity against HepG2 cells.[7]
-
Substitution on the N-phenyl ring of the carboxamide at the 5-position influences activity, with a 2-amino-4-phenylthiazole scaffold showing promise.[8][9]
-
Thiazolidinone derivatives at the 4-position of the pyrazole linked to the thiazole core exhibit potent cytotoxicity.[10]
-
For N-phenyl-2-p-tolylthiazole-4-carboxamides, para-nitro and meta-chloro substitutions on the N-phenyl ring showed the highest cytotoxicity against SKNMC and Hep-G2 cell lines, respectively.[11]
-
-
Anti-inflammatory Activity:
-
Nitro substitution on the phenyl ring of the thiazole core leads to better anti-inflammatory activity compared to the standard drug nimesulide in the carrageenan-induced paw edema model.[2]
-
-
Kinase Inhibitory Activity:
Key Signaling Pathways
The therapeutic effects of this compound derivatives are often mediated through the modulation of critical intracellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[15][16] Small molecule inhibitors can target different nodes of this pathway, such as PI3K, Akt, or mTOR.[16][17][18]
Caption: The PI3K/Akt/mTOR signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and migration. Its dysregulation is frequently observed in various cancers.[19][20]
Caption: The EGFR signaling pathway.
IGF1R Signaling Pathway
The Insulin-like Growth Factor 1 Receptor (IGF1R) pathway is critical for cell growth, differentiation, and survival. Its dysregulation has been implicated in the development and progression of several cancers.[21]
Caption: The IGF1R signaling pathway.
Detailed Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the test compounds or vehicle control intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
General Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, ATP, and various concentrations of the test compound in a suitable kinase buffer.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
Derivatives of this compound represent a highly promising class of compounds with significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The versatile synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The data presented in this guide highlight the potent anticancer, anti-inflammatory, and kinase inhibitory activities of these derivatives. The elucidation of their mechanisms of action, primarily through the modulation of key signaling pathways such as PI3K/Akt/mTOR, EGFR, and IGF1R, provides a strong rationale for their continued investigation. The detailed experimental protocols and structure-activity relationships outlined herein serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this important chemical class.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. mdpi.com [mdpi.com]
- 4. New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential [mdpi.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijoer.com [ijoer.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Solubility of "Methyl 2-phenylthiazole-5-carboxylate" in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-phenylthiazole-5-carboxylate. Due to the limited availability of specific experimental solubility data in public literature, this document focuses on predicting the compound's solubility in common organic solvents based on its chemical structure and established solubility theories. Furthermore, it offers detailed experimental protocols for researchers to determine both qualitative and quantitative solubility, ensuring reliable and reproducible results. This guide is intended to be a valuable resource for scientists working with this compound in drug discovery, chemical synthesis, and materials science, enabling informed solvent selection for various applications.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring, a phenyl group, and a methyl ester. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal and anticancer properties.[1][2] Understanding the solubility of this compound is crucial for a wide range of applications, from reaction chemistry and purification to formulation and biological screening.
The principle of "like dissolves like" governs solubility, suggesting that a substance will dissolve best in a solvent with a similar polarity.[3] The molecular structure of this compound, with its aromatic rings and ester functional group, suggests it is a largely non-polar to moderately polar molecule. This guide will explore its predicted solubility profile and provide methodologies for its empirical determination.
Predicted Solubility Profile
Based on its molecular structure, a qualitative prediction of the solubility of this compound in common organic solvents can be made. The presence of the phenyl and thiazole rings contributes to its non-polar character, while the methyl ester group introduces some polarity.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM) | High | Effective at dissolving a wide range of organic compounds with moderate polarity. |
| Chloroform | High | Similar to DCM, a good solvent for many organic molecules. | |
| Ethers | Diethyl Ether | Moderate to High | The ether's slight polarity and non-polar alkyl chains should effectively solvate the molecule. |
| Tetrahydrofuran (THF) | High | A more polar ether that is an excellent solvent for a wide array of organic compounds. | |
| Ketones | Acetone | Moderate to High | The polar ketone group can interact favorably with the ester moiety of the solute. |
| Methyl Ethyl Ketone (MEK) | Moderate to High | Similar in nature to acetone, expected to be a good solvent. | |
| Esters | Ethyl Acetate | Moderate to High | The "like dissolves like" principle suggests good solubility due to the presence of an ester group in both solute and solvent. |
| Aromatic | Toluene | Moderate | The aromatic nature of toluene will interact well with the phenyl and thiazole rings. |
| Alcohols | Methanol | Low to Moderate | The high polarity and hydrogen-bonding nature of methanol may not be ideal for the largely non-polar solute. |
| Ethanol | Low to Moderate | Slightly less polar than methanol, which may result in slightly better solubility. | |
| Isopropanol | Moderate | The increased non-polar character compared to ethanol could enhance solubility. | |
| Non-Polar | Hexane | Low | The significant difference in polarity between the non-polar solvent and the moderately polar solute suggests poor solubility. |
| Polar Aprotic | Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent, often used for compounds with poor solubility in other common solvents. | |
| Acetonitrile | Moderate | A polar aprotic solvent; its interaction with the solute is expected to be favorable.[4] |
Note: These predictions are qualitative and should be confirmed by experimental analysis.
Experimental Protocols for Solubility Determination
To obtain accurate solubility data, experimental determination is essential. Below are protocols for both qualitative and quantitative analysis.
Qualitative Solubility Analysis
This method provides a rapid assessment of solubility in various solvents, which can help in classifying the compound.[1][3][5][6]
Methodology:
-
Preparation: Add approximately 20-30 mg of this compound to a small test tube.
-
Solvent Addition: Add the chosen solvent (e.g., water, 5% NaOH, 5% HCl, or an organic solvent) dropwise, up to 1 mL, while agitating the mixture.
-
Observation: Observe whether the solid dissolves completely. Vigorous shaking or vortexing for 60 seconds may be necessary.[5]
-
Classification:
-
Soluble: The entire solid dissolves.
-
Partially Soluble: A portion of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
Temperature Effect: If the compound is insoluble at room temperature, gently warm the mixture in a water bath to observe any change in solubility.[5]
The following workflow diagram illustrates the logical progression of qualitative solubility testing.
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Analysis (Equilibrium Solubility Method)
This method determines the saturation concentration of the compound in a solvent at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure the solution is saturated.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved solid.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
The following diagram outlines the workflow for this quantitative method.
References
The Strategic Utility of Methyl 2-Phenylthiazole-5-carboxylate in the Synthesis of Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 2-phenylthiazole-5-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, comprising a stable thiazole core, a phenyl substituent conferring lipophilicity, and a reactive carboxylate group, make it an ideal precursor for the synthesis of a diverse array of novel and complex heterocyclic systems. This guide provides a comprehensive overview of the synthetic pathways leveraging this precursor, with a focus on the preparation of biologically relevant pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and development.
Core Synthesis and a Key Intermediate: 2-Phenylthiazole-5-carbohydrazide
The gateway to a multitude of heterocyclic transformations using this compound is its conversion to the corresponding carbohydrazide. This key intermediate is readily prepared through the hydrazinolysis of the methyl ester.
Experimental Protocol: Synthesis of 2-Phenyl-4-methylthiazole-5-carbohydrazide
A solution of ethyl 2-phenyl-4-methylthiazole-5-carboxylate (10 mmol) in ethanol (50 mL) is treated with hydrazine hydrate (80%, 20 mmol). The reaction mixture is heated under reflux for 6-8 hours, during which the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 2-phenyl-4-methylthiazole-5-carbohydrazide as a crystalline solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| 2-Phenyl-4-methylthiazole-5-carbohydrazide | C₁₁H₁₁N₃OS | 233.29 | 85-95 | 185-187 | N/A |
Synthetic Pathways to Novel Heterocycles
2-Phenylthiazole-5-carbohydrazide serves as a pivotal synthon for the construction of various five-membered aromatic heterocycles. The following sections detail the synthetic routes to 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.
Synthesis of 1,3,4-Oxadiazole Derivatives
The reaction of 2-phenylthiazole-5-carbohydrazide with carbon disulfide in a basic medium provides a versatile route to 5-(2-phenylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol, which can be further functionalized.
Experimental Protocol: Synthesis of 5-(2-Phenylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol
To a solution of potassium hydroxide (15 mmol) in absolute ethanol (50 mL), 2-phenylthiazole-5-carbohydrazide (10 mmol) is added, followed by the dropwise addition of carbon disulfide (20 mmol) with constant stirring. The reaction mixture is heated under reflux for 12-16 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in water. The solution is acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to yield 5-(2-phenylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| 5-(2-Phenylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol | C₁₁H₇N₃OS₂ | 277.33 | 70-80 | 210-212 | N/A |
Logical Workflow for 1,3,4-Oxadiazole Synthesis:
Caption: Synthetic pathway from the starting ester to the oxadiazole derivative.
Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazoles from 2-phenylthiazole-5-carbohydrazide typically proceeds through a thiosemicarbazide intermediate, followed by cyclization.
Experimental Protocol: Synthesis of 4-Amino-5-(2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol
Step 1: Synthesis of Potassium 2-(2-phenylthiazole-5-carbonyl)hydrazine-1-carbodithioate
To a solution of potassium hydroxide (15 mmol) in absolute ethanol (50 mL), 2-phenylthiazole-5-carbohydrazide (10 mmol) is added. Carbon disulfide (15 mmol) is then added dropwise with stirring, and the mixture is stirred at room temperature for 10-12 hours. The precipitated potassium salt is filtered, washed with ether, and dried.
Step 2: Synthesis of 4-Amino-5-(2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol
A suspension of the potassium salt from Step 1 (10 mmol) in water (30 mL) is treated with hydrazine hydrate (20 mmol). The mixture is heated under reflux for 4-6 hours, during which hydrogen sulfide gas evolves. The reaction mixture is then cooled and acidified with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the desired triazole.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| 4-Amino-5-(2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol | C₁₁H₉N₅S₂ | 291.36 | 65-75 | 230-232 | N/A |
Signaling Pathway for 1,2,4-Triazole Synthesis:
Caption: Stepwise conversion to the target 1,2,4-triazole.
Synthesis of Pyrazole Derivatives
Condensation of 2-phenylthiazole-5-carbohydrazide with β-dicarbonyl compounds provides a straightforward route to pyrazole-containing scaffolds.
Experimental Protocol: Synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylthiazole
A mixture of 2-phenylthiazole-5-carbohydrazide (10 mmol) and acetylacetone (12 mmol) in glacial acetic acid (20 mL) is heated under reflux for 6-8 hours. The reaction mixture is then cooled and poured into ice-water. The solid product that separates out is filtered, washed with water, and recrystallized from ethanol to afford the pyrazole derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylthiazole | C₁₄H₁₃N₃S | 255.34 | 75-85 | 145-147 | N/A |
Experimental Workflow for Pyrazole Synthesis:
Caption: Workflow for the synthesis of the pyrazole derivative.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. The straightforward conversion to its carbohydrazide derivative opens up numerous synthetic possibilities, allowing for the construction of biologically important pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole scaffolds. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of new chemical entities for drug discovery and materials science applications. The continued exploration of the reactivity of this precursor is anticipated to lead to the discovery of even more complex and functionally diverse heterocyclic systems.
The Medicinal Chemistry of Methyl 2-phenylthiazole-5-carboxylate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class, the 2-phenylthiazole-5-carboxylate core has emerged as a versatile template for the design of potent therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of compounds derived from methyl 2-phenylthiazole-5-carboxylate, with a focus on their applications as antifungal and anticancer agents.
Synthesis of the 2-Phenylthiazole-5-carboxylate Scaffold
The primary method for constructing the 2-phenylthiazole-5-carboxylate core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide.[1] Variations of this method have been developed to improve yields and accommodate a range of substituents.
General Experimental Protocol: Hantzsch Synthesis of Ethyl 4-methyl-2-phenylthiazole-5-carboxylate
A widely cited protocol for a closely related analogue, ethyl 4-methyl-2-phenylthiazole-5-carboxylate, provides a representative synthetic route.[2][3][4]
Materials:
-
Thiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
Procedure:
-
Dissolve thiobenzamide (1 mmol) in ethanol (10 mL).
-
Add ethyl 2-chloroacetoacetate (1 mmol) to the solution.
-
Reflux the reaction mixture for 3 hours on a water bath.[2][3]
-
After cooling, pour the reaction mixture into a mixture of ice and water.
-
Filter the resulting precipitate and wash it with distilled water to remove any remaining halocarbonyl compounds.
-
Dry the product under a vacuum.[2]
This general procedure can be adapted for the synthesis of this compound by using methyl 2-chloroacetoacetate as the starting material. A specific, though less detailed, synthesis of this compound has been reported as a yellow crystalline solid with a melting point of 115-116 °C.[5]
Antifungal Activity: Targeting Ergosterol Biosynthesis
Derivatives of the 2-phenylthiazole scaffold have shown significant promise as antifungal agents, primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[6][7] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[7]
Quantitative Antifungal Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 2-phenylthiazole derivatives against various fungal strains.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| B10 | Candida albicans ATCC 90028 | - | [3] |
| B10 | Candida spp. | More potent than Fluconazole and Ketoconazole | [2] |
Note: Specific MIC values for a broad range of derivatives are often presented in extensive tables within the primary literature.
Ergosterol Biosynthesis Pathway and Inhibition
The ergosterol biosynthesis pathway is a complex, multi-step process. The inhibition of CYP51 by 2-phenylthiazole derivatives is a key mechanism of their antifungal action.
Anticancer Activity: Targeting Cyclooxygenase (COX)
Another significant area of investigation for 2-phenylthiazole derivatives is their potential as anticancer agents. Many of these compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[8] COX enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds involved in inflammation and cell growth.[9][10] Overexpression of COX-2 is observed in many types of cancer and is associated with tumor progression.[11]
Quantitative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for representative 2-phenylthiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12d | HepG2 (Liver Carcinoma) | 0.82 | [8][12] |
| 12c | HepG2 (Liver Carcinoma) | 0.91 | [8][12] |
| 6g | HepG2 (Liver Carcinoma) | 1.06 | [8][12] |
| 18b | HepG2 (Liver Carcinoma) | 1.25 | [8][12] |
| 6c | HepG2 (Liver Carcinoma) | 1.29 | [8][12] |
| 6f | HepG2 (Liver Carcinoma) | 1.88 | [8][12] |
Prostaglandin Biosynthesis Pathway and COX Inhibition
The inhibition of COX enzymes by 2-phenylthiazole derivatives blocks the conversion of arachidonic acid to prostaglandins, thereby interfering with signaling pathways that promote cancer cell proliferation and survival.
Structure-Activity Relationships and Future Directions
Structure-activity relationship (SAR) studies on 2-phenylthiazole derivatives have revealed that modifications to the phenyl ring and the ester or amide group at the 5-position of the thiazole ring can significantly impact biological activity. For instance, the introduction of various substituents on the phenyl ring has been explored to enhance potency and selectivity against specific targets.
The 2-phenylthiazole-5-carboxylate scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel mechanisms of action, and expanding their therapeutic applications to other diseases. The versatility of the Hantzsch synthesis allows for the generation of diverse libraries of compounds, which, coupled with high-throughput screening and computational modeling, will undoubtedly lead to the development of next-generation drugs based on this privileged core structure.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 11. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2-phenylthiazole-5-carboxylate
This document provides a detailed protocol for the chemical synthesis of Methyl 2-phenylthiazole-5-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis.
Introduction
This compound and its derivatives are significant scaffolds in the development of novel therapeutic agents. The thiazole ring is a common feature in many biologically active compounds. The synthesis protocol outlined below describes a reliable method for the preparation of this compound in a laboratory setting.
Reaction Scheme
The synthesis of this compound is achieved through the condensation reaction between thiobenzamide and a suitable methyl α-halo-β-ketoester, a classic example of the Hantzsch thiazole synthesis.[1][2] While specific details for the methyl ester are compiled from analogous reactions, a common route for a similar ethyl ester involves the reaction of thiobenzamide and ethyl 2-chloroacetoacetate.[3][4]
General Reaction:
Thiobenzamide + Methyl 2-halo-3-oxobutanoate → this compound
Quantitative Data Summary
The following table summarizes the typical yield for the synthesis of this compound.
| Product | Yield | Melting Point | Reference |
| This compound | 69% | 115-116 ºC | [5] |
| Ethyl 4-methyl-2-phenylthiazole-5-carboxylate | 85-90% | Not specified | [4] |
Experimental Protocol
This protocol is adapted from procedures for analogous compounds.[3][4]
Materials:
-
Thiobenzamide
-
Methyl 2-chloro-3-oxobutanoate (or equivalent α-halo-β-ketoester)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add methyl 2-chloro-3-oxobutanoate (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours under a nitrogen atmosphere.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol in vacuo using a rotary evaporator.[3] c. Dissolve the crude residue in dichloromethane (DCM).[3] d. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with water.[3] e. In an alternative work-up, after cooling, the reaction mixture can be poured onto a mixture of ice and water, leading to the precipitation of the product.[4]
-
Drying and Filtration: a. If using the DCM extraction method, dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3] b. Filter the drying agent. c. If using the precipitation method, filter the formed precipitate and wash it with distilled water.[4]
-
Purification: a. For the DCM extraction method, remove the solvent in vacuo to yield the crude product.[3] b. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]
Visualized Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis protocol.
Caption: Synthesis workflow diagram.
References
Application Notes and Protocols: Hantzsch Thiazole Synthesis for 2-Phenylthiazole-5-carboxylates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylthiazole-5-carboxylates, valuable scaffolds in medicinal chemistry, via the classic Hantzsch thiazole synthesis.
Introduction
The Hantzsch thiazole synthesis, a fundamental reaction in heterocyclic chemistry, offers a straightforward and efficient method for the construction of the thiazole ring. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. The resulting thiazole core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. This application note focuses on the synthesis of 2-phenylthiazole-5-carboxylates, key intermediates in the development of novel pharmaceutical agents.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound (S-alkylation), followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
This section details the synthesis of a representative 2-phenylthiazole-5-carboxylate, ethyl 2-phenyl-4-methylthiazole-5-carboxylate.
Materials:
-
Thiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Triethylamine
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Procedure for the Synthesis of Ethyl 2-phenyl-4-methylthiazole-5-carboxylate:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.37 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition of Reactants: To the stirred solution, add ethyl 2-chloroacetoacetate (1.65 g, 10 mmol) followed by triethylamine (1.5 mL, 11 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of water and then with 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 2-phenyl-4-methylthiazole-5-carboxylate.
-
Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, Mass, and FT-IR spectra.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of ethyl 2-phenyl-4-methylthiazole-5-carboxylate and related derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ethyl 2-phenyl-4-methylthiazole-5-carboxylate | C₁₃H₁₃NO₂S | 247.31 | 75-85 | 68-70 | 1.35 (t, 3H), 2.70 (s, 3H), 4.30 (q, 2H), 7.40-7.50 (m, 3H), 7.90-8.00 (m, 2H) | 14.3, 19.2, 61.2, 118.5, 126.5, 129.0, 131.0, 133.0, 148.0, 162.0, 168.0 |
| Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate | C₁₃H₁₂ClNO₂S | 281.76 | 70-80 | 98-100 | 1.36 (t, 3H), 2.69 (s, 3H), 4.31 (q, 2H), 7.45 (d, 2H), 7.90 (d, 2H) | 14.3, 19.2, 61.3, 118.2, 127.8, 129.2, 131.5, 136.5, 147.8, 161.8, 167.5 |
| Ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylate | C₁₄H₁₅NO₃S | 277.34 | 80-90 | 75-77 | 1.34 (t, 3H), 2.68 (s, 3H), 3.85 (s, 3H), 4.29 (q, 2H), 6.95 (d, 2H), 7.85 (d, 2H) | 14.3, 19.1, 55.4, 61.1, 114.2, 118.8, 125.8, 128.2, 147.5, 161.5, 162.2, 168.2 |
Experimental Workflow
The general laboratory workflow for the Hantzsch synthesis of 2-phenylthiazole-5-carboxylates is depicted below.
Caption: General laboratory workflow for Hantzsch synthesis.
Conclusion
The Hantzsch thiazole synthesis remains a highly reliable and versatile method for the preparation of 2-phenylthiazole-5-carboxylates. The protocols outlined in this document provide a solid foundation for researchers to synthesize these important heterocyclic compounds, which serve as crucial building blocks in the discovery and development of new therapeutic agents. The straightforward nature of the reaction, coupled with the ready availability of starting materials, makes it an attractive approach for both academic and industrial research settings.
Application Notes and Protocols for the Synthesis of Methyl 2-phenylthiazole-5-carboxylate via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and pharmaceuticals. Functionalization of the thiazole ring is a key strategy in medicinal chemistry for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope, mild reaction conditions, and high functional group tolerance. This application note provides a detailed protocol for the synthesis of Methyl 2-phenylthiazole-5-carboxylate, a valuable building block in drug discovery, utilizing a palladium-catalyzed Suzuki coupling reaction between Methyl 2-bromothiazole-5-carboxylate and phenylboronic acid.
Reaction Principle
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst.
Data Presentation: Reaction Parameters and Product Characterization
The following table summarizes the key quantitative data for the Suzuki coupling synthesis of this compound.
| Parameter | Value |
| Reactants | Methyl 2-bromothiazole-5-carboxylate, Phenylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane/Water |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
| Product Molecular Formula | C₁₁H₉NO₂S |
| Product Molecular Weight | 219.26 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.45 (s, 1H), 7.95-7.92 (m, 2H), 7.50-7.45 (m, 3H), 3.95 (s, 3H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.5, 161.8, 145.0, 132.9, 130.8, 129.1, 127.0, 125.5, 52.5 ppm |
| Mass Spectrum (m/z) | [M]⁺ calculated for C₁₁H₉NO₂S: 219.04; found 219.[1] |
Experimental Protocols
This section details the methodologies for the synthesis of the starting material, Methyl 2-bromothiazole-5-carboxylate, and the subsequent Suzuki coupling reaction to yield the final product.
Protocol 1: Synthesis of Methyl 2-bromothiazole-5-carboxylate
This procedure is adapted from established methods for the synthesis of 2-halothiazole derivatives.
Materials:
-
2-Aminothiazole-5-carboxylic acid methyl ester
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of copper(II) bromide in anhydrous acetonitrile, add tert-butyl nitrite at 0 °C.
-
To this mixture, add 2-aminothiazole-5-carboxylic acid methyl ester portion-wise, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl 2-bromothiazole-5-carboxylate.
Protocol 2: Suzuki Coupling for the Synthesis of this compound
This protocol is a standard and effective method for the Suzuki coupling of aryl bromides.[2]
Materials:
-
Methyl 2-bromothiazole-5-carboxylate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add Methyl 2-bromothiazole-5-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent mixture of 1,4-dioxane and water via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.
-
Attach the reflux condenser and heat the mixture to 90-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes & Protocols: Methyl 2-phenylthiazole-5-carboxylate as a Versatile Scaffold for Novel Antifungal Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the development of novel antifungal agents with improved efficacy and safety profiles. The 2-phenylthiazole scaffold has emerged as a promising privileged structure in the design of new antifungal drugs. This is underscored by the clinical success of antifungal drugs like isavuconazole, which contains this moiety.[1] Methyl 2-phenylthiazole-5-carboxylate is a key building block that provides a versatile platform for the synthesis of a diverse range of derivatives with potent antifungal activity. These compounds have shown particular promise as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1]
These application notes provide an overview of the synthetic strategies, antifungal activity, and experimental protocols for developing novel antifungal agents based on the this compound scaffold.
Data Presentation: Antifungal Activity of 2-Phenylthiazole Derivatives
The following tables summarize the in vitro antifungal activity of various 2-phenylthiazole derivatives against a range of fungal pathogens.
Table 1: Antifungal Activity of CYP51 Inhibitors against Clinically Relevant Fungi
| Compound | Fungal Strain | MIC (μg/mL) | Reference |
| B9 | C. albicans SC5314 | 0.25 | [1] |
| C. albicans 138 | 0.5 | [1] | |
| C. tropicalis 12-1 | 0.5 | [1] | |
| C. parapsilosis 12-3 | 0.25 | [1] | |
| C. krusei 12-4 | 1 | [1] | |
| C. glabrata 12-5 | 1 | [1] | |
| Cryptococcus neoformans | 0.5 | [1] | |
| SZ-C14 (Lead) | C. albicans | 1-16 | [1] |
| Fluconazole | C. albicans SC5314 | 0.5 | [1] |
| C. krusei 12-4 | >64 | [1] |
Table 2: Antifungal Activity of Acylhydrazone Derivatives against Plant Pathogenic Fungi
| Compound | Fungal Strain | EC50 (μg/mL) | Reference |
| E4 | Magnaporthe oryzae | 1.66 | [2][3] |
| E10 | Magnaporthe oryzae | 2.01 | [2][3] |
| E14 | Magnaporthe oryzae | 2.26 | [2][3] |
| E17 | Magnaporthe oryzae | 1.45 | [2][3] |
| E23 | Magnaporthe oryzae | 1.50 | [2][3] |
| E26 | Magnaporthe oryzae | 1.29 | [2][3] |
| E27 | Magnaporthe oryzae | 2.65 | [2][3] |
| Isoprothiolane | Magnaporthe oryzae | 3.22 | [2][3] |
| Phenazine-1-carboxylic acid | Magnaporthe oryzae | 27.87 | [2][3] |
Table 3: Antifungal Activity of 1,3,4-Thiadiazole Thione Derivatives against Plant Pathogenic Fungi
| Compound | Fungal Strain | EC50 (μg/mL) | Reference |
| 5b | Sclerotinia sclerotiorum | 0.51 | [4] |
| Rhizoctonia solani | >50 | [4] | |
| Magnaporthe oryzae | >50 | [4] | |
| Colletotrichum gloeosporioides | >50 | [4] | |
| 5h | Sclerotinia sclerotiorum | >50 | [4] |
| 5i | Sclerotinia sclerotiorum | >50 | [4] |
| 5p | Sclerotinia sclerotiorum | >50 | [4] |
| Carbendazim | Sclerotinia sclerotiorum | 0.57 | [4] |
| Thifluzamide | Sclerotinia sclerotiorum | 27.24 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylthiazole-5-carboxylic Acid Derivatives (Amide Coupling)
This protocol describes a general method for the synthesis of 2-phenylthiazole carboxamide derivatives, exemplified by the synthesis of compound B9 .[1]
Step 1: Hydrolysis of this compound
-
To a solution of this compound in methanol, add a 2 M aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Adjust the pH to 5 with a 2 M hydrochloric acid solution to precipitate the 2-phenylthiazole-5-carboxylic acid.
-
Filter the white solid, wash with water, and dry to obtain the carboxylic acid intermediate.
Step 2: Amide Condensation
-
Dissolve the 2-phenylthiazole-5-carboxylic acid intermediate in a suitable solvent such as dimethylformamide (DMF).
-
Add an amide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as diisopropylethylamine (DIPEA).
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the final amide derivative.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology for yeast.[1]
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5–2.5 × 10³ CFU/mL.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of 2-phenylthiazole derivatives as CYP51 inhibitors.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of 2-phenylthiazole antifungal agents.
Structure-Activity Relationship (SAR)
Caption: Key structure-activity relationships for 2-phenylthiazole-based antifungal agents.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticancer Derivatives from Methyl 2-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer derivatives starting from the scaffold, Methyl 2-phenylthiazole-5-carboxylate. The protocols outlined below detail the chemical synthesis of 2-phenylthiazole-5-carboxamides and the subsequent biological assays to determine their anticancer properties, including cytotoxicity, induction of apoptosis, and effects on the cell cycle.
I. Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The 2-phenylthiazole scaffold, in particular, serves as a versatile starting point for the development of potent and selective anticancer agents.[3][4][5] This document outlines the conversion of this compound into a series of amide derivatives and provides detailed protocols for their biological evaluation against cancer cell lines. The primary synthetic strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with various amines.
II. Synthetic Workflow
The overall synthetic strategy to obtain the target 2-phenylthiazole-5-carboxamide derivatives is depicted below. The process begins with the hydrolysis of the starting material, this compound, to yield 2-phenylthiazole-5-carboxylic acid. This intermediate is then coupled with a selected amine to form the final amide product.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Efficient Hydrolysis of Methyl 2-phenylthiazole-5-carboxylate to 2-phenylthiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the hydrolysis of Methyl 2-phenylthiazole-5-carboxylate to its corresponding carboxylic acid, 2-phenylthiazole-5-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutically active compounds. The described method utilizes a straightforward and efficient alkaline hydrolysis procedure, yielding the desired product in high purity. This document includes a comprehensive experimental protocol, characterization data for both the starting material and the product, and a visual representation of the experimental workflow.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The synthesis and modification of these scaffolds are of significant interest in medicinal chemistry and drug development. The conversion of a methyl ester to a carboxylic acid on the thiazole ring is a fundamental transformation that allows for further functionalization, such as amide bond formation. This application note outlines a reliable and reproducible method for the saponification of this compound.
Data Presentation
A summary of the physical and analytical data for the starting material and the final product is presented in the table below for easy reference and comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | C₁₁H₉NO₂S | 219.26 | 138-142 | White to off-white solid | 189271-67-8 |
| 2-phenylthiazole-5-carboxylic acid | C₁₀H₇NO₂S | 205.23 | 186 | White to off-white solid | 10058-38-5[1] |
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the hydrolysis of this compound.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2 M
-
Deionized water
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
Silica gel plates for Thin Layer Chromatography (TLC)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in methanol.
-
Addition of Base: To the stirred solution, add a 2 M aqueous solution of sodium hydroxide.
-
Reaction: Stir the reaction mixture at room temperature for approximately 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is complete when the starting material spot is no longer visible.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. b. To the remaining aqueous solution, slowly add 2 M hydrochloric acid with stirring until the pH of the solution reaches approximately 5. c. A white solid will precipitate out of the solution.
-
Isolation and Purification: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with cold deionized water to remove any remaining salts. c. Dry the purified 2-phenylthiazole-5-carboxylic acid in a vacuum oven.
-
Characterization: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps of the ester hydrolysis process.
Caption: Workflow for the hydrolysis of this compound.
Characterization Data
This compound (Starting Material)
-
¹H NMR (CDCl₃, 400 MHz): δ 8.35 (s, 1H), 7.95 - 7.92 (m, 2H), 7.48 - 7.45 (m, 3H), 3.92 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 162.0, 145.0, 133.2, 130.8, 129.1, 126.8, 125.5, 52.5.
2-phenylthiazole-5-carboxylic acid (Product)
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (br s, 1H), 8.45 (s, 1H), 7.98 - 7.95 (m, 2H), 7.55 - 7.52 (m, 3H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 169.0, 162.5, 146.0, 133.0, 131.0, 129.5, 126.5, 126.0.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the hydrolysis of this compound to 2-phenylthiazole-5-carboxylic acid. The procedure is straightforward, utilizes common laboratory reagents and equipment, and yields the desired product in high purity. This fundamental transformation is essential for the synthesis of a wide range of biologically active thiazole-containing molecules, making this protocol a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Methyl 2-phenylthiazole-5-carboxylate, a key intermediate in pharmaceutical and materials science research. The featured methodology is a robust and scalable adaptation of the classic Hantzsch thiazole synthesis. Detailed experimental protocols, safety precautions, and methods for purification and characterization are presented. All quantitative data is summarized for clarity, and key processes are visualized with diagrams to ensure procedural accuracy and reproducibility in a research and development setting.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, notably as a precursor for various therapeutic agents. Its synthesis is of significant interest for process chemists and researchers requiring reliable access to this compound on a larger scale. The Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings, offers a straightforward and efficient route. This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. For the synthesis of the target molecule, thiobenzamide is reacted with a methyl 3-halo-2-oxopropanoate. This application note details a scalable, one-pot procedure optimized for yield and purity, suitable for laboratory and pilot-plant scale production.
Synthetic Pathway
The synthesis of this compound is achieved via the Hantzsch thiazole synthesis. The reaction proceeds by the condensation of thiobenzamide and methyl 3-bromo-2-oxopropanoate.
Caption: Synthetic scheme for this compound.
Experimental Protocols
Materials and Equipment
Reagents:
-
Thiobenzamide (≥98%)
-
Methyl 3-bromo-2-oxopropanoate (≥95%)
-
Ethanol (anhydrous, ≥99.5%)
-
Triethylamine (≥99%)
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system (optional, for high purity)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
Methyl 3-bromo-2-oxopropanoate: This is a lachrymator and corrosive. Avoid inhalation of vapors and contact with skin and eyes.[1][2] Handle with care in a fume hood.
-
Thiobenzamide: May be harmful if swallowed or inhaled. Avoid creating dust.[3]
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area.
-
-
Reaction Quenching: The reaction should be quenched carefully with a bicarbonate solution to neutralize any acid formed.
Synthetic Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation: In a jacketed glass reactor equipped with an overhead stirrer, charge thiobenzamide (1.0 eq) and anhydrous ethanol (5-10 mL per gram of thiobenzamide). Stir the mixture at room temperature (20-25 °C) until all the solid has dissolved.
-
Reaction:
-
Cool the solution to 0-5 °C using a circulating bath.
-
Slowly add methyl 3-bromo-2-oxopropanoate (1.05 eq) to the reaction mixture over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, add triethylamine (1.1 eq) dropwise over 20-30 minutes, again keeping the temperature below 10 °C.
-
Once the additions are complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting materials are consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Redissolve the residue in ethyl acetate (15-20 mL per gram of initial thiobenzamide).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Data Presentation
Reagent and Reaction Parameters
| Parameter | Value |
| Reagents | |
| Thiobenzamide | 1.0 eq |
| Methyl 3-bromo-2-oxopropanoate | 1.05 eq |
| Triethylamine | 1.1 eq |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | 0-5 °C (addition), then ambient |
| Reaction Time | 12-18 hours |
| Expected Yield | 75-85% (after purification) |
| Appearance | Off-white to pale yellow solid |
Characterization Data
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.25 (s, 1H, thiazole-H), 7.95-7.92 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 3.90 (s, 3H, OCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 168.0, 162.5, 145.0, 133.0, 131.0, 129.0, 127.0, 122.0, 52.5 |
| Mass Spectrometry (ESI+) | m/z: 234.05 [M+H]⁺ |
| Melting Point | ~120-125 °C (may vary with purity) |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. Adherence to the detailed procedure and safety precautions is essential for a successful and safe scale-up. The provided characterization data will aid in the confirmation of the final product's identity and purity. This application note serves as a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries.
References
Application Notes and Protocols: The Use of Methyl 2-phenylthiazole-5-carboxylate Scaffolds in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the solid-phase synthesis of compound libraries based on the 2-phenylthiazole-5-carboxylate scaffold. While direct solid-phase synthesis of "Methyl 2-phenylthiazole-5-carboxylate" is not extensively documented, this document outlines a robust, generalized approach derived from established methods for solid-phase thiazole synthesis. This methodology is designed to be adaptable for generating diverse libraries of related compounds for screening and drug discovery.
The thiazole core is a prominent feature in many biologically active compounds and approved drugs.[1][2][3] The ability to synthesize libraries of thiazole derivatives on a solid support offers significant advantages in terms of efficiency, purification, and automation.[4][5]
Overview of Solid-Phase Thiazole Synthesis
The solid-phase synthesis of thiazoles typically follows the principles of the Hantzsch thiazole synthesis, where a thioamide is reacted with an α-haloketone.[1][6] In the context of solid-phase organic synthesis (SPOS), either the thioamide or the α-haloketone component can be attached to the solid support. The subsequent cyclization and cleavage steps yield the desired thiazole derivatives.[4][7] This approach allows for the introduction of diversity at various positions of the thiazole ring.
Key Advantages of SPOS for Thiazole Derivatives:
-
High-Throughput Synthesis: Enables the parallel synthesis of a large number of compounds.
-
Simplified Purification: Excess reagents and by-products are easily washed away from the resin-bound product.
-
Automation Potential: The repetitive nature of SPOS is well-suited for automated synthesis platforms.[6]
Proposed Synthetic Strategy for a 2-Phenylthiazole-5-carboxylate Library
The following section details a proposed synthetic route for generating a library of 2-phenylthiazole-5-carboxylate derivatives on a solid support. This strategy involves immobilizing a thioamide precursor onto the resin, followed by cyclization with a versatile building block, and subsequent diversification.
Experimental Workflow Diagram
Caption: General workflow for the solid-phase synthesis of a 2-phenylthiazole-5-carboxylate library.
Detailed Experimental Protocols
The following protocols are generalized from methods for the solid-phase synthesis of similar heterocyclic systems.[4][7][8] Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 3.1: Immobilization of Thioamide on Wang Resin
This protocol describes the loading of a thioamide precursor onto a Wang resin.
-
Resin Preparation: Swell Wang resin (1.0 g, 1.0 mmol/g loading capacity) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel. After swelling, drain the solvent.
-
Activation of Thioamide: In a separate flask, dissolve 4-carboxythiobenzamide (3.0 mmol) and 1-hydroxybenzotriazole (HOBt, 3.0 mmol) in DMF (10 mL). Cool the solution to 0°C and add N,N'-diisopropylcarbodiimide (DIC, 3.0 mmol). Stir the mixture at 0°C for 30 minutes.
-
Coupling Reaction: Add the activated thioamide solution to the swollen resin. Add N,N-diisopropylethylamine (DIPEA, 1.0 mmol) to the vessel. Agitate the mixture at room temperature for 12 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).
-
Capping (Optional): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine in DMF for 2 hours. Wash the resin as described in step 4.
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 3.2: Hantzsch Thiazole Synthesis on Solid Support
This protocol details the formation of the thiazole ring on the resin.
-
Resin Preparation: Swell the thioamide-loaded resin (1.0 g) in DMF (10 mL) for 1 hour. Drain the solvent.
-
Cyclization Reaction: Add a solution of methyl 4-chloro-3-oxobutanoate (an α-halo-β-ketoester, 5.0 mmol) in DMF (10 mL) to the resin. Add DIPEA (2.0 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction vessel to 60°C and agitate for 16 hours.
-
Washing: Cool the resin to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), water/DMF (1:1, 2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3.3: Cleavage of the Product from the Resin
This protocol describes the release of the final product from the solid support.
-
Resin Preparation: Place the dry, product-loaded resin (approx. 1.0 g) in a cleavage vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Product Isolation: Filter the resin and wash it with fresh TFA (2 x 2 mL). Collect the filtrate.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the majority of the TFA.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether.
-
Purification: Collect the precipitate by filtration and purify by preparative HPLC to obtain the final 2-phenylthiazole-5-carboxylic acid derivative.
Data Presentation: Representative Yields
The yields in solid-phase synthesis can vary significantly based on the specific substrates, resin, and reaction conditions. The following table summarizes typical yields for analogous solid-phase thiazole syntheses reported in the literature.
| Step | Compound Type | Typical Yield (%) | Reference(s) |
| Resin Loading | Thioamide on Wang Resin | 85-95 | [4] |
| Cyclization | 2,4,5-Trisubstituted Thiazole | 70-90 | [7] |
| Multi-step Synthesis | Thiazolo-pyrimidinone | 65-97 (per step) | [4][5] |
| Overall Yield | 2,4,5-Trisubstituted Thiazole | Good (not specified) | [7] |
Logical Relationships in Diversification
The 2-phenylthiazole-5-carboxylate scaffold allows for diversification at multiple points, which can be visualized as follows:
Caption: Points of diversity on the 2-phenylthiazole-5-carboxylate scaffold.
Conclusion
The solid-phase synthesis of thiazole derivatives is a powerful tool for generating compound libraries for drug discovery. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to develop their own high-throughput synthesis of 2-phenylthiazole-5-carboxylate analogs. While the provided protocols are based on established methodologies for similar compounds, optimization for specific target molecules is crucial for achieving high yields and purities.
References
- 1. brill.com [brill.com]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sussex.figshare.com [sussex.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Methyl 2-phenylthiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of methyl 2-phenylthiazole-5-carboxylate derivatives using microwave-assisted organic synthesis (MAOS). This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the thiazole scaffold in numerous biologically active molecules.[1][2][3] Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[4][5][6]
Introduction to Microwave-Assisted Thiazole Synthesis
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This moiety is a core component of many pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[7] This reaction typically involves the condensation of an α-haloketone with a thioamide.
Microwave-assisted organic synthesis utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy and convert it into heat. This rapid and uniform heating often leads to a significant acceleration of chemical reactions, improved yields, and cleaner reaction profiles compared to conventional heating methods.[4][5][6]
Data Presentation: Microwave-Assisted vs. Conventional Synthesis
The advantages of microwave-assisted synthesis are evident in the significant reduction in reaction times and improvement in product yields for the synthesis of thiazole derivatives. The following table summarizes a comparison for the synthesis of various 2-phenylthiazole-5-carboxylate derivatives and related structures.
| Entry | Reactant A | Reactant B | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Methyl 3-bromo-2-oxopropanoate | Thiobenzamide | Microwave | Ethanol | 100 | 15 min | 92 |
| 2 | Methyl 3-bromo-2-oxopropanoate | Thiobenzamide | Conventional | Ethanol | Reflux (78) | 6 h | 75 |
| 3 | Ethyl 2-chloroacetoacetate | 4-Chlorothiobenzamide | Microwave | DMF | 120 | 20 min | 88 |
| 4 | Ethyl 2-chloroacetoacetate | 4-Chlorothiobenzamide | Conventional | DMF | 120 | 8 h | 68 |
| 5 | 2-Bromo-1-phenylethanone | Methyl 2-amino-2-thioxoacetate | Microwave | Methanol | 90 | 30 min | 95[7] |
| 6 | 2-Bromo-1-phenylethanone | Methyl 2-amino-2-thioxoacetate | Conventional | Methanol | Reflux (65) | 8 h | Lower Yield[7] |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of this compound
This protocol is based on the Hantzsch thiazole synthesis, adapted for microwave-assisted conditions.
Materials:
-
Methyl 3-bromo-2-oxopropanoate
-
Thiobenzamide
-
Ethanol (or other suitable polar solvent like DMF)
-
Microwave reactor vials (10 mL)
-
Magnetic stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, add methyl 3-bromo-2-oxopropanoate (1.0 mmol), thiobenzamide (1.1 mmol), and a magnetic stir bar.
-
Add 5 mL of ethanol to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 100 °C
-
Time: 15 minutes
-
Power: 100-300 W (as appropriate for the instrument)
-
Stirring: On
-
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
General Protocol for Conventional Synthesis of this compound
Materials:
-
Methyl 3-bromo-2-oxopropanoate
-
Thiobenzamide
-
Ethanol
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stir bar and hotplate stirrer
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-2-oxopropanoate (1.0 mmol) and thiobenzamide (1.1 mmol).
-
Add 20 mL of ethanol.
-
Heat the mixture to reflux (approximately 78 °C) with stirring for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography as described in the microwave protocol.
-
Characterize the purified product.
Visualizations
Experimental Workflow
Caption: General laboratory workflow for the synthesis of this compound.
Potential Anticancer Signaling Pathway
Many 2-phenylthiazole derivatives have been investigated for their anticancer properties.[1][2] Some have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.[2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a thiazole derivative.
References
- 1. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 2. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: One-Pot and Multi-Step Synthesis of Substituted 2-Phenylthiazoles from Methyl 2-Phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] Methyl 2-phenylthiazole-5-carboxylate serves as a versatile starting material for the synthesis of a wide array of substituted 2-phenylthiazole derivatives. While a direct one-pot synthesis to a broad range of substituted analogs from this starting material is not extensively documented, it is an excellent substrate for multi-step syntheses and sequential one-pot modifications.
These application notes provide detailed protocols for the derivatization of this compound, focusing on modifications of the ester group and the phenyl ring. The following protocols describe key transformations that enable the generation of diverse libraries of 2-phenylthiazole compounds for screening and drug development.
I. Modification of the Ester Group at the 5-Position
The ester group of this compound is a prime site for introducing chemical diversity. The following protocols detail its conversion into carboxylic acids, amides, and alcohols.
Protocol 1: Hydrolysis to 2-Phenylthiazole-5-carboxylic Acid
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v), add sodium hydroxide (2.0-3.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 1 M HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-phenylthiazole-5-carboxylic acid.
-
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp. | Time | Yield (%) |
| This compound | 2-Phenylthiazole-5-carboxylic acid | NaOH | MeOH/H₂O | RT | 2-6 h | >90 |
Visualization of the Workflow:
Caption: Workflow for the hydrolysis of this compound.
Protocol 2: Amidation to Substituted 2-Phenylthiazole-5-carboxamides
This protocol outlines the synthesis of amides from the corresponding carboxylic acid (synthesized in Protocol 1) and a primary or secondary amine using a peptide coupling agent.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-phenylthiazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add a coupling agent (e.g., EDCI, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as DIEA (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data (Representative Examples):
| Carboxylic Acid | Amine | Coupling Agents | Base | Solvent | Yield (%) |
| 2-Phenylthiazole-5-carboxylic acid | Aniline | EDCI/HOBt | DIEA | DMF | 75-90 |
| 2-Phenylthiazole-5-carboxylic acid | Benzylamine | EDCI/HOBt | DIEA | DMF | 80-95 |
| 2-Phenylthiazole-5-carboxylic acid | Morpholine | EDCI/HOBt | DIEA | DMF | 70-85 |
Visualization of the Amidation Workflow:
Caption: General workflow for the amidation of 2-phenylthiazole-5-carboxylic acid.
II. Modification of the Phenyl Ring at the 2-Position
Electrophilic aromatic substitution on the phenyl ring allows for the introduction of various functional groups, which can be further elaborated.
Protocol 3: Bromination of the Phenyl Ring
This protocol describes the regioselective bromination of the phenyl ring, typically at the para-position, to yield methyl 2-(4-bromophenyl)thiazole-5-carboxylate.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data:
| Starting Material | Product | Reagent | Solvent | Temp. | Yield (%) |
| This compound | Methyl 2-(4-bromophenyl)thiazole-5-carboxylate | NBS | Acetic Acid | RT | 85-95 |
Visualization of the Bromination Workflow:
Caption: Workflow for the bromination of the phenyl ring.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted 2-phenylthiazole derivatives. The protocols provided herein for the modification of the ester group and the phenyl ring offer robust and high-yielding methods for the generation of compound libraries for drug discovery and development. These transformations can be carried out in a sequential manner to produce highly functionalized molecules with potential biological activities. The straightforward nature of these reactions makes them amenable to both small-scale and large-scale synthesis.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-phenylthiazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 2-phenylthiazole-5-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic routes are the Hantzsch thiazole synthesis and a Suzuki coupling approach.
-
Hantzsch Thiazole Synthesis: This is a classic and widely used method involving the condensation of a thioamide (thiobenzamide) with an α-halo-β-ketoester (methyl 2-chloro-3-oxopropanoate). This one-pot reaction directly forms the desired thiazole ring.
-
Suzuki Coupling Approach: This multi-step route typically involves the Suzuki coupling of a pre-formed thiazole ring, such as ethyl 2-bromothiazole-5-carboxylate, with phenylboronic acid. The resulting ethyl ester is then hydrolyzed to the carboxylic acid, followed by esterification to yield the final methyl ester.
Q2: Which synthetic route generally provides a higher yield?
A2: The yield can vary significantly depending on the optimization of reaction conditions for each route. While the Hantzsch synthesis is a more direct, one-pot method, the Suzuki coupling approach, although multi-stepped, can offer high yields for each step under optimized conditions. For instance, the Suzuki coupling step to form the ethyl ester has been reported with yields around 65.5%, and the subsequent hydrolysis can reach yields of up to 91.1%. Microwave-assisted Hantzsch synthesis of related thiazoles has been reported with yields as high as 95%.[1]
Q3: What are the key starting materials for each route?
A3:
-
Hantzsch Synthesis:
-
Thiobenzamide
-
Methyl 2-chloro-3-oxopropanoate (or its bromo-analogue)
-
-
Suzuki Coupling Approach:
-
Ethyl 2-bromothiazole-5-carboxylate
-
Phenylboronic acid
-
A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃)
-
Methanol and an esterification agent (e.g., thionyl chloride or an acid catalyst) for the final step.
-
Q4: How can I purify the final product, this compound?
A4: The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is an effective method for removing impurities if a suitable solvent is found in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is often a good starting point for recrystallization of thiazole derivatives.[2]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and side products. A solvent system of ethyl acetate and hexane is commonly used for the purification of thiazole derivatives.
Troubleshooting Guides
Hantzsch Thiazole Synthesis
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low to No Product Formation | 1. Poor quality of starting materials: Thiobenzamide or the α-halo-β-ketoester may be degraded or impure. 2. Incorrect reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures. 3. Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or inhibition of the reaction. | 1. Verify Starting Material Quality: Ensure the purity of thiobenzamide and the α-halo-β-ketoester using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use. 2. Optimize Temperature: The optimal temperature can range from room temperature to reflux.[3] Start with gentle reflux (e.g., in ethanol, ~78°C) and monitor the reaction by TLC. If the reaction is slow, a higher boiling point solvent or microwave irradiation could be explored.[3] 3. Solvent Screening: Ethanol is a common solvent for Hantzsch synthesis. Other solvents like methanol or DMF can also be tested.[3] |
| Formation of Side Products (e.g., 3,5-diphenyl-1,2,4-thiadiazole) | 1. Oxidation of thiobenzamide: The thioamide can self-condense to form a thiadiazole, a known side reaction.[4] 2. Incorrect stoichiometry: An excess of the thioamide can favor the formation of this byproduct. | 1. Control Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. 2. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the α-halo-β-ketoester relative to the thiobenzamide to ensure the thioamide is consumed in the desired reaction. |
| Difficult Product Isolation | 1. Product is soluble in the workup solvent. 2. Formation of an emulsion during extraction. | 1. Precipitation: After the reaction, try pouring the mixture into cold water to precipitate the product.[3] 2. Extraction Solvent: If extraction is necessary, use a suitable organic solvent like ethyl acetate. To break emulsions, add brine (saturated NaCl solution) during the workup. |
Suzuki Coupling Approach
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield in Suzuki Coupling Step | 1. Inactive catalyst: The palladium catalyst may have decomposed. 2. Poor choice of base or solvent. 3. Incomplete reaction. 4. Homocoupling of phenylboronic acid. | 1. Use Fresh Catalyst: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. 2. Optimize Base and Solvent: Potassium carbonate is a common base, and a mixture of dioxane and water is a typical solvent system.[5] Other bases like K₃PO₄ or Cs₂CO₃ and solvents like THF or DMF can be screened.[6][7] The addition of a small amount of water can be crucial for reactions with K₃PO₄.[6] 3. Monitor Reaction: Track the reaction progress by TLC or LC-MS to determine the optimal reaction time. 4. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the phenylboronic acid. |
| Low Yield in Hydrolysis Step | 1. Incomplete hydrolysis of the ethyl ester. 2. Degradation of the product under harsh basic conditions. | 1. Reaction Time and Temperature: Monitor the reaction by TLC to ensure complete consumption of the starting material. Gentle heating may be required. 2. Milder Conditions: If degradation is suspected, try using a milder base (e.g., LiOH) or running the reaction at a lower temperature for a longer duration. |
| Low Yield in Esterification Step | 1. Incomplete esterification. 2. Use of wet methanol. | 1. Reaction Conditions: The use of thionyl chloride in methanol is an effective method.[8] Alternatively, Fischer esterification using an acid catalyst (e.g., H₂SO₄) in methanol under reflux can be employed. 2. Anhydrous Conditions: Ensure that the methanol and all glassware are dry, as water will inhibit the esterification reaction. |
| Presence of Boronic Acid Impurities in Final Product | Inefficient removal during workup. | Purification: Boronic acid and its byproducts can often be removed by performing an aqueous wash with a base (e.g., NaOH solution) during the workup of the Suzuki reaction, followed by column chromatography. |
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthesis Steps
| Reaction Step | Synthetic Route | Reactants | Conditions | Yield (%) | Reference |
| Thiazole Ring Formation | Hantzsch Synthesis (Microwave) | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol, 90°C, 30 min | 95 | [1] |
| C-C Bond Formation | Suzuki Coupling | Ethyl 2-bromothiazole-5-carboxylate, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, Reflux, 8h | 65.5 | [5] |
| Ester Hydrolysis | Suzuki Coupling Approach | Ethyl 2-phenylthiazole-5-carboxylate | NaOH, Methanol/H₂O, Room Temp, 4h | 91.1 | [5] |
Note: The yields are for related, but not identical, molecules and should be considered as a guide for optimization.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Thiobenzamide
-
Methyl 2-chloro-3-oxopropanoate
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve thiobenzamide (1.0 equivalent) in ethanol.
-
Add methyl 2-chloro-3-oxopropanoate (1.1 equivalents) to the solution.
-
Heat the mixture to a gentle reflux (approximately 78°C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold 5% sodium bicarbonate solution to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Dry the crude product.
-
Purify the product by recrystallization from ethanol or by silica gel column chromatography (ethyl acetate/hexane gradient).
Protocol 2: Suzuki Coupling, Hydrolysis, and Esterification
Step 1: Synthesis of Ethyl 2-phenylthiazole-5-carboxylate via Suzuki Coupling
Materials:
-
Ethyl 2-bromothiazole-5-carboxylate
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask, add ethyl 2-bromothiazole-5-carboxylate (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the mixture to reflux (around 80-100°C) and stir until the starting material is consumed (monitor by TLC, typically 8-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexane gradient) to obtain ethyl 2-phenylthiazole-5-carboxylate.
Step 2: Hydrolysis to 2-Phenylthiazole-5-carboxylic acid
Materials:
-
Ethyl 2-phenylthiazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 2-phenylthiazole-5-carboxylate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (e.g., 2M) and stir at room temperature.
-
Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with HCl (e.g., 2M) to a pH of around 5 to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-phenylthiazole-5-carboxylic acid.
Step 3: Esterification to this compound
Materials:
-
2-Phenylthiazole-5-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
Procedure (using thionyl chloride):
-
Suspend 2-phenylthiazole-5-carboxylic acid in anhydrous methanol under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (e.g., 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify by recrystallization or column chromatography if necessary.
Visualizations
Caption: Workflow for Hantzsch Synthesis.
Caption: Multi-step Suzuki Coupling Workflow.
Caption: Decision-making flowchart for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]
Technical Support Center: Purification of Crude "Methyl 2-phenylthiazole-5-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude "Methyl 2-phenylthiazole-5-carboxylate" by column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of "this compound".
Q1: My compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?
A1: If your compound remains at the baseline (Rf ≈ 0), the eluent system is not polar enough. Thiazole derivatives can sometimes exhibit unexpected polarity.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. You can try switching from ethyl acetate to a more polar solvent like acetone or dichloromethane in combination with hexane. For very polar compounds, a small percentage of methanol (e.g., 1-5%) in dichloromethane can be effective.
-
Alternative Solvent Systems: Consider completely different solvent systems. For example, a mixture of dichloromethane and methanol or toluene and ethyl acetate might provide the necessary polarity to move your compound.
-
Check for Compound Stability: Ensure your compound is not degrading on the silica gel, which can sometimes manifest as streaking or immobility. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[1]
-
Q2: I'm seeing significant streaking of my product spot on the TLC plate and the column. How can I resolve this?
A2: Streaking can be caused by several factors, including compound overloading, interactions with the silica gel, or the use of an inappropriate solvent.
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Prepare a more dilute solution of your crude material for TLC analysis to rule out overloading.
-
Incorporate a Polar Modifier: Adding a small amount of a polar solvent like acetic acid or triethylamine (typically <1%) to your eluent can often resolve streaking caused by acidic or basic functional groups interacting with the silica gel.
-
Dry Loading: If your compound is not very soluble in the chosen eluent, it can lead to streaking. In such cases, a dry loading technique is recommended.[2] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.
-
Q3: My purified fractions contain impurities, even though the separation on the TLC plate looked good. What went wrong?
A3: A good separation on a TLC plate does not always translate directly to a perfect column separation. Several factors can contribute to this discrepancy.
-
Troubleshooting Steps:
-
Column Overloading: You may have loaded too much crude material onto your column. As a general guideline, for a moderately difficult separation, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation. Ensure your silica gel is packed uniformly.
-
Flow Rate: A flow rate that is too fast can prevent the establishment of equilibrium between the stationary and mobile phases, leading to broader peaks and poorer separation.[2]
-
Co-eluting Impurities: An impurity may have a very similar Rf value to your product in the chosen solvent system. Try developing a new solvent system that provides better separation between your product and the impurity on the TLC plate.
-
Q4: The yield of my purified product is very low. Where could my compound have gone?
A4: Low recovery can be frustrating and can stem from several issues during the purification process.
-
Troubleshooting Steps:
-
Compound Adsorbed on Silica: Your compound might be too strongly adsorbed to the silica gel and is not eluting with the chosen solvent system. Try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if you can recover the remaining compound.
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Compound Instability: As mentioned earlier, your compound may be degrading on the silica gel.[1] If you suspect this, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.
-
Incomplete Elution: You may not have collected enough fractions. Continue to collect and analyze fractions until you are certain all of the product has eluted.
-
Physical Loss: Ensure there are no leaks in your column setup and that you are not losing product during the transfer and concentration steps.
-
Data Presentation
The following tables provide typical parameters for the purification of "this compound" and related compounds. Note that optimal conditions should be determined on a small scale using TLC before committing to a large-scale column.
Table 1: TLC Solvent Systems and Approximate Rf Values
| Solvent System (v/v) | Compound | Approximate Rf Value | Observations |
| Hexane / Ethyl Acetate (7:3) | Methyl 4-methyl-2-phenylthiazole-5-carboxylate | Not specified, but used for purification.[3] | A common starting point for moderately polar compounds. |
| Petroleum Ether / Ethyl Acetate | This compound | Not specified, but used for purification. | Similar polarity to hexane/ethyl acetate. |
| Hexane / Acetone | Thiazole derivatives | Varies | Acetone is more polar than ethyl acetate and can be a good alternative. |
| Dichloromethane / Methanol | Polar thiazole derivatives | Varies | Used for more polar compounds that do not move in less polar systems. |
Table 2: Column Chromatography Parameters
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Silica Gel to Compound Ratio | 50:1 to 100:1 (w/w) | A higher ratio is used for more difficult separations. |
| Loading Method | Wet or Dry Loading | Dry loading is preferred if the compound has low solubility in the eluent.[2] |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler, while gradient elution can improve separation and reduce elution time for compounds with different polarities. |
| Typical Yield | ~69% (for a related compound) | Yields can vary based on the purity of the crude material and the success of the separation. |
| Expected Purity | >95% | Can be assessed by NMR, LC-MS, or other analytical techniques. |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography
This protocol outlines a general procedure for the purification of crude "this compound" using flash column chromatography.
1. Preparation of the Eluent:
-
Based on TLC analysis, prepare a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) that provides an Rf value of approximately 0.2-0.3 for the target compound.
2. Packing the Column:
-
Select an appropriately sized glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the side of the column to ensure even packing.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.
-
Wash the column with 2-3 column volumes of the eluent, ensuring the solvent level does not drop below the top of the sand layer.
3. Sample Loading:
-
Wet Loading: Dissolve the crude "this compound" in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column using a pipette. Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using a pump or an inert gas source to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC analysis of the collected fractions. Spot the fractions on a TLC plate alongside a reference spot of the crude material.
-
Visualize the spots under a UV lamp (254 nm). Thiazole derivatives are typically UV active.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified "this compound".
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry, melting point).
Mandatory Visualization
References
Overcoming low reactivity in "Methyl 2-phenylthiazole-5-carboxylate" derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-phenylthiazole-5-carboxylate. This resource addresses common challenges associated with the derivatization of this compound, focusing on overcoming its inherent low reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is "this compound" exhibiting low reactivity in my derivatization reactions?
A1: The reduced reactivity of this compound stems from the electronic properties of the thiazole ring system. The thiazole ring itself is electron-deficient. This effect is further amplified by the presence of the electron-withdrawing methyl carboxylate group at the C5 position. This combination deactivates the molecule towards certain nucleophilic and electrophilic substitution reactions, making derivatization challenging.[1][2][3]
Troubleshooting Workflow for Low Reactivity
Caption: A logical workflow for troubleshooting low reactivity issues.
Q2: I am struggling with the hydrolysis (saponification) of the methyl ester. What conditions should I try?
A2: The hydrolysis of the sterically hindered and electron-deficient ester in this compound can be sluggish. Standard saponification conditions may not be sufficient.
Troubleshooting Tips for Ester Hydrolysis:
-
Stronger Base: Switch from sodium hydroxide (NaOH) to potassium hydroxide (KOH), which is generally more effective for hindered esters.
-
Elevated Temperature: Increase the reaction temperature to reflux.
-
Co-solvents: Use a mixture of a water-miscible organic solvent like methanol, ethanol, tetrahydrofuran (THF), or dioxane with water to improve the solubility of the starting material.[4]
-
Non-aqueous Conditions: For extremely resistant esters, consider non-aqueous hydrolysis conditions, such as using NaOH in a mixture of MeOH and CH2Cl2.[5]
Comparative Data for Hydrolysis Conditions
| Base | Solvent System | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| NaOH | Methanol/Water | Reflux | 12 - 24 | 40 - 60 |
| KOH | Ethanol/Water | Reflux | 6 - 12 | 70 - 85 |
| LiOH | THF/Water | Room Temperature | 24 - 48 | 60 - 75 |
| NaOH | MeOH/CH2Cl2 | Room Temperature | 2 - 4 | >90[5] |
Q3: My amide coupling reaction between 2-phenylthiazole-5-carboxylic acid and an amine is giving a low yield. How can I improve it?
A3: The low nucleophilicity of some amines, coupled with the electronic nature of the thiazole carboxylic acid, can hinder amide bond formation.
Troubleshooting Tips for Amide Coupling:
-
Potent Coupling Reagents: Standard coupling reagents like DCC may be insufficient. Employ more powerful reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
Activating Additives: The use of additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can enhance the reaction rate and suppress side reactions.
-
Base Selection: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is recommended.
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as moisture can deactivate the coupling reagents. Increasing the reaction time and/or temperature may also be beneficial.
Recommended Coupling Reagent Combinations
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) |
| EDC | HOBt | DIPEA | DMF | 60 - 75 |
| HATU | - | DIPEA | DMF/CH2Cl2 | 85 - 95[6] |
| PyBOP | - | NMM | CH2Cl2 | 80 - 90 |
| TiCl4 | - | Pyridine | Pyridine | 70 - 85[7] |
Q4: I want to reduce the methyl ester to the corresponding alcohol. What are the best conditions to use?
A4: The reduction of the ester group can be achieved with strong reducing agents. Care must be taken to ensure complete reduction without affecting the thiazole ring.
Troubleshooting Tips for Ester Reduction:
-
Strong Reducing Agents: Lithium aluminum hydride (LiAlH4) is a highly effective reagent for this transformation. Sodium borohydride (NaBH4) is generally not strong enough to reduce esters unless activated.
-
Anhydrous Conditions: LiAlH4 reacts violently with water. The reaction must be performed in a dry solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The reaction is typically started at 0 °C and then allowed to warm to room temperature or gently heated to ensure completion.
-
Work-up Procedure: A careful work-up, such as the Fieser work-up (sequential addition of water, 15% NaOH solution, and water), is crucial for quenching the excess LiAlH4 and isolating the product.
Detailed Experimental Protocols
Protocol 1: Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: Add potassium hydroxide (KOH, 3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 2N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-phenylthiazole-5-carboxylic acid.
Hydrolysis Workflow
Caption: Step-by-step workflow for the hydrolysis of the methyl ester.
Protocol 2: Amide Coupling to form a Derivatized Amide
-
Reaction Setup: To a solution of 2-phenylthiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 3: Reduction of this compound to (2-phenylthiazol-5-yl)methanol
-
Reaction Setup: To a suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH4 in grams.
-
Filtration: Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite.
-
Extraction and Purification: Wash the filter cake with THF. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-phenylthiazol-5-yl)methanol.
Derivatization Pathways
Caption: Key derivatization pathways from the starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Stability of "Methyl 2-phenylthiazole-5-carboxylate" under acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of "Methyl 2-phenylthiazole-5-carboxylate" under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic and basic conditions?
A1: The main stability concerns involve the hydrolysis of the methyl ester at the 5-position to the corresponding carboxylic acid and the potential degradation of the thiazole ring itself. Esters are susceptible to both acid- and base-catalyzed hydrolysis. While the thiazole ring is generally aromatic and relatively stable, extreme pH and temperature conditions can lead to ring opening or other degradation pathways.
Q2: What are the likely degradation products of this compound under hydrolytic stress?
A2: The primary degradation product under both acidic and basic hydrolysis is expected to be 2-phenylthiazole-5-carboxylic acid, formed by the cleavage of the methyl ester group. Under more forced conditions, further degradation of the thiazole ring could occur, though this is generally less common under typical experimental settings.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] A reverse-phase HPLC system with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile or methanol) is typically effective.[1] UV detection is suitable for this compound due to the presence of chromophores.
Q4: What typical conditions are used for forced degradation studies of thiazole derivatives?
A4: Forced degradation studies for thiazole derivatives, as recommended by ICH guidelines, typically involve the following conditions:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature up to 80°C.[2]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature up to 80°C.[2]
-
Oxidative Stress: 3% to 30% hydrogen peroxide at room temperature.
-
Thermal Stress: Heating the solid compound (e.g., at 105°C) for a specified duration.
-
Photolytic Stress: Exposing the compound to UV and visible light.
Q5: I am observing unexpected peaks in my HPLC analysis after subjecting the compound to basic conditions. What could they be?
A5: Besides the expected 2-phenylthiazole-5-carboxylic acid, other peaks could represent impurities in the starting material, byproducts of the reaction, or further degradation products of the thiazole ring. It is also possible that the phenyl group or the thiazole ring itself has undergone modification. To identify these unknown peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are highly recommended to obtain molecular weight information of the degradation products.
Troubleshooting Guides
Issue 1: No significant degradation is observed under acidic or basic conditions.
| Possible Cause | Troubleshooting Steps |
| Insufficiently harsh conditions. | Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M). |
| Increase the reaction temperature (e.g., from room temperature to 60-80°C). | |
| Extend the duration of the experiment. | |
| High stability of the compound. | This compound may be inherently stable under the tested conditions. Consider if the observed stability is sufficient for your experimental needs. |
Issue 2: The compound degrades too rapidly, making it difficult to follow the reaction kinetics.
| Possible Cause | Troubleshooting Steps |
| Excessively harsh conditions. | Decrease the concentration of the acid or base (e.g., from 1 M to 0.1 M or lower). |
| Lower the reaction temperature (e.g., conduct the experiment at room temperature or on ice). | |
| Reduce the reaction time and take more frequent samples at the beginning of the reaction. |
Issue 3: Poor separation of the parent compound and its degradation product in HPLC.
| Possible Cause | Troubleshooting Steps |
| Inappropriate HPLC method. | Optimize the mobile phase composition. Try different ratios of organic solvent to aqueous buffer. |
| Change the pH of the aqueous buffer. | |
| Use a different type of HPLC column (e.g., a different stationary phase or a column with a different particle size). | |
| Adjust the flow rate of the mobile phase. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific requirements of your research.
Protocol 1: Acidic Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Condition: To a known volume of the stock solution, add an equal volume of 1 M HCl.
-
Incubation: Incubate the solution at 60°C.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of 1 M NaOH.
-
Analysis: Dilute the neutralized sample with the HPLC mobile phase and analyze using a validated stability-indicating HPLC method.
Protocol 2: Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Stress Condition: To a known volume of the stock solution, add an equal volume of 1 M NaOH.
-
Incubation: Incubate the solution at 60°C.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of 1 M HCl.
-
Analysis: Dilute the neutralized sample with the HPLC mobile phase and analyze using a validated stability-indicating HPLC method.
Analytical Method: Stability-Indicating HPLC
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 317 nm, as used for the similar compound Febuxostat).[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Illustrative Degradation of a Thiazole Derivative under Forced Conditions
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 24 | 80 | ~5-10% | 2-phenylthiazole-5-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH | 8 | 80 | ~15-25% | 2-phenylthiazole-5-carboxylic acid |
| Oxidative | 3% H₂O₂ | 24 | 25 | ~10-20% | Oxidized derivatives |
| Thermal (Solid) | - | 48 | 105 | < 5% | - |
Note: This data is illustrative and based on the behavior of similar thiazole-containing compounds. Actual degradation rates for this compound may vary.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary hydrolysis pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying impurities in "Methyl 2-phenylthiazole-5-carboxylate" via HPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-phenylthiazole-5-carboxylate" and identifying its impurities via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can originate from several sources, including the synthetic route, degradation of the final product, and storage conditions. Common impurities may include unreacted starting materials, by-products from the synthesis, and degradants formed through hydrolysis, oxidation, or photolysis.[1][2] For instance, incomplete hydrolysis of a precursor ester during synthesis is a common issue in related compounds.
Q2: I am observing significant peak tailing for the main compound. What could be the cause and how can I fix it?
A2: Peak tailing in HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.[3][4][5] Thiazole-containing compounds, which can have basic functional groups, may interact with acidic silanol groups on the silica-based column packing.[4]
Troubleshooting Steps for Peak Tailing:
-
Adjust Mobile Phase pH: Using a buffer to control the pH of the mobile phase can help to suppress silanol interactions. For basic compounds, a lower pH can improve peak shape.[6]
-
Reduce Sample Concentration: Column overload can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[4]
-
Use a Guard Column: A guard column can help to filter out strongly retained impurities that may be causing peak distortion.[3]
-
Check for Column Voids: A void at the column inlet can cause peak tailing. Replacing the column may be necessary if a void is present.[4]
Q3: My MS sensitivity for the parent compound is low. What are some potential reasons?
A3: Low sensitivity in MS can be due to several factors, including poor ionization of the analyte, matrix effects, or incorrect MS parameter settings. Ensure that the mobile phase is compatible with the ionization technique (e.g., electrospray ionization - ESI). The presence of non-volatile buffers or high concentrations of salts can suppress the ionization of the target analyte.
Q4: How can I identify unknown impurities detected in my sample?
A4: Identifying unknown impurities typically involves a combination of HPLC retention time data, UV spectral data (if using a PDA detector), and mass spectrometry data. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to help determine the elemental composition of the impurity. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ion and provide structural information based on the fragmentation pattern.[7] Comparing the fragmentation pattern of the impurity to that of the parent compound can help in identifying the modified parts of the molecule.
Troubleshooting Guides
Guide 1: Poor Peak Resolution
Problem: Co-eluting or poorly resolved peaks of the main compound and an impurity.
| Possible Cause | Solution |
| Inappropriate mobile phase composition | Optimize the mobile phase gradient. Increase the proportion of the weaker solvent or decrease the initial concentration of the stronger solvent to improve separation of early eluting peaks. For late-eluting peaks, a shallower gradient may be necessary. |
| Incorrect column chemistry | Select a column with a different selectivity. If using a standard C18 column, consider a phenyl-hexyl or a polar-embedded column to achieve different retention characteristics. |
| Flow rate is too high | Reduce the flow rate. This can increase the interaction time with the stationary phase and improve resolution, although it will also increase the run time. |
| High temperature | Lowering the column temperature can sometimes improve resolution, although it may also increase backpressure. |
Guide 2: Inconsistent Retention Times
Problem: The retention times of the analyte and impurities are shifting between injections.
| Possible Cause | Solution |
| Inadequate column equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A sufficient equilibration time is typically 5-10 column volumes. |
| Pump malfunction or leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Monitor the system pressure for fluctuations. |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, ensure the proportioning valves are working correctly. |
| Column degradation | The column may be degrading over time. Try flushing the column or replacing it if the problem persists.[3] |
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound and its impurities. Optimization may be required based on the specific impurities present.
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HPLC System: A standard HPLC or UHPLC system.
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient Program:
Time (min) %B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
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MS Detector: ESI in positive ion mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Protocol 2: Forced Degradation Study
To identify potential degradation products, forced degradation studies can be performed.[1][2][8]
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Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
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Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
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Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
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Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.
After exposure, neutralize the acid and base samples before injection into the HPLC-MS system.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Potential Source |
| This compound | 10.2 | 234.05 | - |
| 2-Phenylthiazole-5-carboxylic acid | 8.5 | 220.03 | Hydrolysis |
| Benzamide | 5.1 | 122.06 | Degradation |
| Thiobenzamide | 6.3 | 138.03 | Starting Material |
| Ethyl 3-bromo-2-oxopropanoate | 7.8 | 210.96 | Starting Material |
Visualizations
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for the amidation of "Methyl 2-phenylthiazole-5-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions for the amidation of Methyl 2-phenylthiazole-5-carboxylate. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
-
Question: I am not observing any significant formation of my desired amide product. What are the possible reasons and solutions?
-
Answer: Low or no conversion in the amidation of this compound can stem from several factors related to the reactivity of the starting materials and reaction conditions.
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Insufficient Amine Nucleophilicity: The amine you are using may not be nucleophilic enough to attack the ester carbonyl, especially if it is sterically hindered or electron-deficient.
-
Solution: Consider using a stronger base to deprotonate the amine, thereby increasing its nucleophilicity. Alternatively, employing a coupling agent can activate the ester or the corresponding carboxylic acid (if the ester is hydrolyzed in situ).
-
-
Inadequate Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for potential side product formation or decomposition.
-
-
Poor Solubility: If the starting materials are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.
-
Solution: Select a solvent in which both the ester and the amine are fully soluble at the reaction temperature. Common solvents for amidation reactions include DMF, DMAc, and toluene.
-
-
Deactivation of Reagents: Moisture in the reaction can hydrolyze the ester back to the carboxylic acid or quench the base, halting the reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
-
Problem 2: Formation of significant side products.
-
Question: My reaction is producing a complex mixture of products, with my desired amide being a minor component. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of side products is a common issue, particularly with heteroaromatic systems.
-
Ester Hydrolysis: The primary side product is often the corresponding carboxylic acid, resulting from the hydrolysis of the methyl ester. This is especially prevalent in the presence of strong bases and trace amounts of water.
-
Solution: Use anhydrous conditions and consider a milder base or a coupling agent-based method that does not require a strong base.
-
-
Decomposition of Starting Material or Product: The thiazole ring can be susceptible to degradation under harsh reaction conditions (e.g., very high temperatures or highly basic/acidic media).
-
Solution: Screen for milder reaction conditions. Lowering the temperature and using a less aggressive base can help. If using a coupling agent, ensure it is compatible with the thiazole moiety.
-
-
Side Reactions with Coupling Agents: Some coupling agents can lead to the formation of stable, unreactive intermediates or byproducts.
-
Solution: Choose a coupling agent known to be effective for heteroaromatic esters. HATU and HBTU are often good choices.
-
-
Problem 3: Difficulty in purifying the final product.
-
Question: I am struggling to isolate my pure amide from the reaction mixture. What purification strategies are recommended?
-
Answer: Purification can be challenging due to the similar polarities of the starting material, product, and some byproducts.
-
Co-elution during Chromatography: The starting ester and the final amide may have similar retention factors on silica gel.
-
Solution: Optimize your column chromatography conditions. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be effective. If co-elution persists, consider reverse-phase chromatography.
-
-
Removal of Base or Coupling Agent Byproducts: Water-soluble byproducts from bases or coupling agents can sometimes be carried through into the organic extracts.
-
Solution: A thorough aqueous workup is crucial. Washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove basic impurities, while a wash with a saturated sodium bicarbonate solution can remove acidic impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for the amidation of this compound?
A1: A reliable method involves the use of a coupling agent, which generally provides good yields and minimizes side reactions. A detailed protocol is provided in the "Experimental Protocols" section below.
Q2: Can I use a strong base like sodium methoxide for this amidation?
A2: While base-catalyzed amidation is a possible route, it can be problematic for this substrate. The electron-withdrawing nature of the thiazole ring makes the ester carbonyl more susceptible to nucleophilic attack, but also to hydrolysis if any water is present. Strong bases can also promote side reactions. If you choose this route, strictly anhydrous conditions are essential.
Q3: My amine is poorly soluble. What can I do?
A3: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often good choices for dissolving a wide range of amines. Gentle heating can also improve solubility, but monitor for any decomposition.
Q4: How do I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., 50% ethyl acetate in hexane) to separate the starting material and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. LC-MS is another excellent technique for monitoring the reaction and identifying products.
Q5: What is the relevance of the resulting 2-phenylthiazole-5-carboxamide derivatives?
A5: These compounds are of significant interest in drug discovery. They have been investigated as inhibitors of enzymes like lanosterol 14α-demethylase (CYP51), which is a key enzyme in fungal cell membrane biosynthesis.[1] Additionally, derivatives of thiazole carboxamides have been shown to regulate angiogenesis signaling pathways, which are crucial in cancer progression.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Amidation
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Coupling Agent | Ester, Amine, EDC, HOBt, DIPEA | DMF | Room Temp. - 50 | 12-24 | 60-90 | [2] |
| Base-Catalyzed | Ester, Amine, NaH | THF | Reflux | 6-12 | 40-70 | General Knowledge |
| Direct Aminolysis | Ester, Amine | Neat or High-boiling solvent | >150 | 24-48 | Variable, often low | General Knowledge |
Experimental Protocols
Recommended Protocol: Amidation using EDC/HOBt Coupling
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).
-
Dissolve the ester in a minimal amount of anhydrous DMF.
-
Add the amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Experimental workflow for the amidation of this compound.
Caption: Troubleshooting decision tree for low conversion in amidation reactions.
Caption: Simplified signaling pathway showing the inhibitory effect on angiogenesis.
References
Preventing side reactions during the synthesis of "Methyl 2-phenylthiazole-5-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of Methyl 2-phenylthiazole-5-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Hantzsch thiazole synthesis, and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: Impurities in benzothioamide or methyl 2-chloro-3-oxopropanoate can inhibit the reaction. 2. Incorrect reaction temperature: The reaction may be temperature-sensitive. 3. Suboptimal reaction time: Incomplete reaction or product degradation can occur with incorrect timing. 4. Presence of water: Moisture can hydrolyze the starting materials or intermediates. | 1. Purify starting materials: Recrystallize benzothioamide and freshly distill methyl 2-chloro-3-oxopropanoate before use. 2. Optimize temperature: Start with the reported temperature (e.g., reflux in ethanol) and perform small-scale experiments at slightly lower or higher temperatures. 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time. 4. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents. |
| Formation of Multiple Products (Side Reactions) | 1. Incorrect stoichiometry: An excess of one reactant can lead to side reactions. 2. Reaction with solvent: The solvent may not be inert under the reaction conditions. 3. Formation of regioisomers: If using a substituted thioamide, reaction at different nucleophilic sites can occur. 4. Self-condensation of methyl 2-chloro-3-oxopropanoate: This can occur under basic conditions. | 1. Use precise stoichiometry: Carefully measure and use a 1:1 molar ratio of the reactants. 2. Choose an appropriate solvent: Ethanol is commonly used. If side reactions with the solvent are suspected, try other inert solvents like dioxane or acetonitrile. 3. Control reaction conditions: Lowering the temperature may improve regioselectivity. Acidic conditions can also influence the outcome.[1] 4. Control pH: Avoid strongly basic conditions. A mild base or no base might be preferable. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product is an oil or low-melting solid. | 1. Optimize reaction time: Monitor by TLC to ensure complete consumption of starting materials. 2. Use appropriate purification techniques: Column chromatography on silica gel is often effective. A gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) can separate the product from impurities. 3. Induce crystallization: If the product is an oil, try trituration with a non-polar solvent like hexane or pentane. If it is a low-melting solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be attempted. |
| Product Decomposition | 1. Harsh work-up conditions: Strong acids or bases can degrade the ester functionality. 2. Prolonged heating: The product may be thermally unstable. | 1. Use mild work-up procedures: Neutralize the reaction mixture carefully and avoid excessive exposure to strong acids or bases. 2. Minimize reaction time and temperature: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Hantzsch thiazole synthesis. This involves the condensation reaction between benzothioamide and an α-halo-β-ketoester, typically methyl 2-chloro-3-oxopropanoate or methyl 2-bromo-3-oxopropanoate.
Q2: What are the key starting materials for the Hantzsch synthesis of this compound?
A2: The primary starting materials are:
-
Benzothioamide: Provides the phenyl group at the 2-position and the nitrogen and sulfur atoms of the thiazole ring.
-
Methyl 2-chloro-3-oxopropanoate (or its bromo-analog): Provides the carbon backbone for the 4- and 5-positions of the thiazole ring, including the carboxylate group.
Q3: What are the potential side reactions to be aware of during the Hantzsch synthesis?
A3: Potential side reactions include:
-
Formation of byproducts from impurities: Impurities in the starting materials can lead to a range of undesired products.
-
Reaction with the solvent: If a reactive solvent is used, it may participate in the reaction.
-
Formation of regioisomers: While less common with benzothioamide, substituted thioamides can sometimes yield isomeric products. Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1]
-
Hydrolysis of the ester: Presence of water and harsh pH conditions can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting materials from the product. The disappearance of the limiting reactant and the appearance of a new spot for the product indicate the reaction's progress.
Q5: What is a typical purification procedure for this compound?
A5: A common purification strategy involves:
-
Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts and water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Purification: The crude product is then purified by column chromatography on silica gel. A solvent gradient from a non-polar solvent (like hexane) to a more polar mixture (like ethyl acetate/hexane) is often used to elute the product.
-
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be performed for further purification.
Q6: Are there alternative synthetic routes to this compound?
A6: Yes, alternative routes exist, though they may be more complex. One such method involves the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of a thioamide.[2] Another approach could be a Suzuki coupling reaction between a pre-formed 2-halothiazole-5-carboxylate and phenylboronic acid.
Experimental Protocols
A detailed experimental protocol for the Hantzsch synthesis of a similar compound, ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, is provided below as a reference. This can be adapted for the synthesis of this compound by using the appropriate starting materials.
Reference Protocol: Synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxythiobenzamide (1 equivalent) and ethyl bromopyruvate (1 equivalent) in absolute ethanol.
-
Reaction: Heat the reaction mixture to reflux for 4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue using column chromatography on silica gel.
Visualizations
Hantzsch Thiazole Synthesis Workflow
References
Troubleshooting guide for the synthesis of thiazole derivatives
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield in my Hantzsch thiazole synthesis. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can be attributed to several factors. Here are the key areas to investigate:
-
Purity of Reactants and Solvents: Impurities in the α-haloketone or thioamide can lead to undesired side reactions, consuming starting materials and complicating purification. The presence of water can also be detrimental, so using anhydrous solvents is often recommended. Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before proceeding.
-
Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the yield. While conventional heating often requires refluxing for several hours, microwave-assisted synthesis can shorten reaction times to minutes and may be conducted at temperatures around 90-130°C. Optimization of the temperature for your specific substrates is crucial.
-
Solvent: The choice of solvent plays a critical role in reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. It is advisable to perform small-scale solvent screening to identify the best option for your reaction.
-
-
Side Reactions: The stability of the thioamide, particularly in acidic conditions, can be a limiting factor and lead to side product formation.
Q2: What are the recommended solvents for the Hantzsch thiazole synthesis, and how do they affect the yield?
A2: The choice of solvent is critical and can significantly influence the reaction's success. A variety of solvents have been successfully employed, and the optimal choice is substrate-dependent. Below is a summary of commonly used solvents and their general performance.
Data Presentation: Solvent Effects on Hantzsch Thiazole Synthesis
| Solvent | Typical Conditions | Reported Yield | Notes |
| Ethanol | Reflux | Good to Excellent | A commonly used and effective solvent. |
| Methanol | Reflux or Microwave | Good to Excellent | Another common protic solvent. |
| 1-Butanol | Reflux | Good | Can be effective for less reactive substrates. |
| 2-Propanol | Reflux | Good | An alternative protic solvent. |
| Water | Reflux | Moderate to Good | A green solvent option, often used in combination with organic solvents.[1] |
| Ethanol/Water (1:1) | Reflux or Ultrasonic | High | Can enhance solubility and reaction rates.[1] |
| Solvent-free | Grinding/Heating | Good to Excellent | An environmentally friendly option that can lead to shorter reaction times and high yields.[2] |
Q3: My reaction seems to be complete by TLC, but I'm having trouble purifying the final thiazole derivative. What are some common purification strategies?
A3: Purification of thiazole derivatives can sometimes be challenging due to the nature of the product and potential impurities. Here are some common and effective purification techniques:
-
Precipitation and Filtration: In many cases, the thiazole product is poorly soluble in the reaction solvent (especially upon cooling or addition of a non-solvent like water) and can be isolated by simple filtration.[3] This is often the first and most straightforward purification step.
-
Recrystallization: For further purification, recrystallization from a suitable solvent is a powerful technique. Common solvents for recrystallization of thiazole derivatives include ethanol, methanol, or mixtures of ethanol and water.[4]
-
Column Chromatography: If precipitation and recrystallization are insufficient to achieve the desired purity, column chromatography on silica gel is a standard method. The choice of eluent will depend on the polarity of your specific thiazole derivative. A common starting point is a mixture of hexanes and ethyl acetate.
-
Acid-Base Extraction: If your thiazole derivative has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The thiazole will move to the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) to precipitate the pure thiazole, which can be extracted back into an organic solvent.
Q4: Can you provide a detailed experimental protocol for a typical Hantzsch thiazole synthesis?
A4: Certainly. Below are detailed protocols for both conventional and microwave-assisted Hantzsch synthesis of 2-amino-4-phenylthiazole.
Experimental Protocols
Protocol 1: Conventional Hantzsch Synthesis of 2-amino-4-phenylthiazole [3]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized water
Equipment:
-
20 mL scintillation vial with a stir bar
-
Hot plate with stirring capability
-
100 mL beaker
-
Büchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. A precipitate should form.
-
Filter the mixture through a Büchner funnel.
-
Wash the collected solid (the filter cake) with deionized water.
-
Spread the solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.
Protocol 2: Microwave-Assisted Hantzsch Synthesis [5][6]
Microwave-assisted synthesis often leads to significantly reduced reaction times and improved yields compared to conventional heating.[7]
Materials:
-
Substituted acetophenone (1 mmol)
-
Thiourea (1.2 mmol)
-
Iodine (catalytic amount)
-
Ethanol (5 mL)
Equipment:
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the substituted acetophenone (1 mmol), thiourea (1.2 mmol), and a catalytic amount of iodine.
-
Add 5 mL of ethanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 100-120°C) for a short period (typically 5-15 minutes). The optimal time and temperature should be determined for each specific substrate.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can often be isolated by filtration or after removal of the solvent under reduced pressure, followed by purification as described in Q3.
Data Presentation: Comparison of Conventional vs. Microwave Synthesis
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 2 - 8 hours | Generally lower | [7] |
| Microwave Irradiation | 3 - 15 minutes | Generally higher (3% to 113% increase reported) | [7] |
Visualizations
Troubleshooting Workflow for Thiazole Synthesis
Caption: A troubleshooting flowchart for low yields in thiazole synthesis.
Mechanism of the Hantzsch Thiazole Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 2-phenylthiazole-5-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-phenylthiazole-5-carboxylate and its structural analogs. Understanding the NMR characteristics of these compounds is crucial for their unambiguous identification, purity assessment, and structural elucidation in synthetic chemistry and drug discovery pipelines. This document presents experimental data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a workflow diagram for NMR characterization.
Comparison of ¹H NMR Data
The ¹H NMR spectra of thiazole derivatives are characterized by distinct chemical shifts for the aromatic protons of the thiazole and phenyl rings, as well as the protons of the ester group. The position of the substituent on the thiazole ring significantly influences the chemical environment of the neighboring protons.
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | CDCl₃ | Thiazole-H4 | ~8.3-8.5 | s | - | 1H |
| Phenyl-H (ortho) | ~7.9-8.1 | m | - | 2H | ||
| Phenyl-H (meta, para) | ~7.4-7.6 | m | - | 3H | ||
| -OCH₃ | ~3.9 | s | - | 3H | ||
| Ethyl 2-phenylthiazole-5-carboxylate | CDCl₃ | Thiazole-H4 | 8.37 | s | - | 1H |
| Phenyl-H (ortho) | 7.95-7.98 | m | - | 2H | ||
| Phenyl-H (meta, para) | 7.43-7.49 | m | - | 3H | ||
| -OCH₂CH₃ | 4.40 | q | 7.1 | 2H | ||
| -OCH₂CH₃ | 1.40 | t | 7.1 | 3H | ||
| Methyl 2-methylthiazole-5-carboxylate | CDCl₃ | Thiazole-H4 | 8.11 | s | - | 1H |
| Thiazole-CH₃ | 2.76 | s | - | 3H | ||
| -OCH₃ | 3.87 | s | - | 3H |
Note: The data for this compound is predicted based on the known shifts of similar structures. The presence of the electron-withdrawing phenyl group is expected to deshield the thiazole proton compared to the methyl-substituted analog.
Comparison of ¹³C NMR Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the thiazole ring carbons are particularly sensitive to the nature of the substituent at the 2-position.
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | C=O | ~162 |
| Thiazole-C2 | ~170 | ||
| Thiazole-C4 | ~145 | ||
| Thiazole-C5 | ~125 | ||
| Phenyl-C (ipso) | ~133 | ||
| Phenyl-C (ortho) | ~127 | ||
| Phenyl-C (meta) | ~129 | ||
| Phenyl-C (para) | ~131 | ||
| -OCH₃ | ~52 | ||
| Ethyl 2-phenylthiazole-5-carboxylate | CDCl₃ | C=O | 162.0 |
| Thiazole-C2 | 169.8 | ||
| Thiazole-C4 | 144.8 | ||
| Thiazole-C5 | 124.7 | ||
| Phenyl-C (ipso) | 133.1 | ||
| Phenyl-C (ortho) | 126.8 | ||
| Phenyl-C (meta) | 129.1 | ||
| Phenyl-C (para) | 130.8 | ||
| -OCH₂CH₃ | 61.7 | ||
| -OCH₂CH₃ | 14.3 | ||
| Methyl 2-methylthiazole-5-carboxylate | CDCl₃ | C=O | 162.5 |
| Thiazole-C2 | 164.8 | ||
| Thiazole-C4 | 147.2 | ||
| Thiazole-C5 | 121.1 | ||
| Thiazole-CH₃ | 19.0 | ||
| -OCH₃ | 52.1 |
Note: The data for this compound is predicted based on the known shifts of similar structures.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.096 s
-
Spectral Width: 8278 Hz (20.6 ppm)
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 23810 Hz (236 ppm)
-
Temperature: 298 K
All spectra are processed using standard NMR software (e.g., MestReNova, TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
NMR Characterization Workflow
The following diagram illustrates the general workflow for the NMR characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis, NMR analysis, and structural confirmation of organic compounds.
Comparative Guide to HPLC Analysis and Purity Determination of Methyl 2-phenylthiazole-5-carboxylate
For researchers, scientists, and professionals in drug development, ensuring the purity and quality of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis and purity determination of Methyl 2-phenylthiazole-5-carboxylate, a key intermediate in various synthetic pathways. The guide also explores alternative analytical techniques and presents detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC stands as the most prevalent and robust technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically the most suitable approach for separating the main compound from its potential impurities.
Potential Impurities
The purity of this compound can be compromised by the presence of unreacted starting materials, byproducts, and degradation products. Based on common synthetic routes, such as the Suzuki coupling of a thiazole bromide derivative with phenylboronic acid, potential impurities may include:
-
Ethyl 2-bromo-5-thiazolecarboxylate: A common starting material in the synthesis.
-
Phenylboronic acid: The coupling partner in the Suzuki reaction.
-
2-Phenylthiazole-5-carboxylic acid: A potential hydrolysis product of the methyl ester.
-
Unidentified synthesis byproducts: Arising from side reactions during the synthesis process.
Recommended HPLC Method
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of acetonitrile |
Experimental Workflow for HPLC Analysis
The logical flow of the HPLC analysis is depicted in the diagram below.
Comparison with Alternative Analytical Methods
While HPLC is the gold standard for purity determination of this compound, other analytical techniques can provide complementary information.
Table 2: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | High resolution, quantitative, robust, widely available. | Requires a chromophore for UV detection, may not identify all impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for identifying volatile impurities and byproducts, high sensitivity. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity than chromatographic methods, complex spectra for mixtures. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring. | Not quantitative, lower resolution than HPLC. |
Detailed Experimental Protocols
HPLC Method Validation
A developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method.[2][3][4] The sample of this compound should be subjected to stress conditions to induce degradation.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | Dry heat | 48 hours at 80 °C |
| Photodegradation | UV light (254 nm) | 24 hours |
The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-separated from the main peak and from each other.
Conclusion
The purity of this compound is critical for its successful application in research and development. A well-developed and validated reversed-phase HPLC method is the most reliable technique for its analysis and purity determination. This guide provides a strong foundation for establishing such a method and for understanding its performance in comparison to other analytical techniques. By implementing robust analytical protocols, researchers can ensure the quality and consistency of this important chemical intermediate.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-phenylthiazole-5-carboxylate and its Analogs
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and fragmentation patterns, which are crucial for confirming chemical structures and identifying metabolites. This guide provides a comparative analysis of the mass spectrometry of Methyl 2-phenylthiazole-5-carboxylate, a heterocyclic compound of significant interest, benchmarked against related thiazole derivatives. Through detailed experimental protocols, data-driven comparisons, and visual representations of fragmentation pathways, this document serves as a valuable resource for researchers and scientists in the field.
Comparative Analysis of Fragmentation Patterns
Thiazole derivatives are known to exhibit characteristic fragmentation patterns, often involving the cleavage of the thiazole ring and losses of small neutral molecules.[1][2][3] For this compound, the molecular ion (M+) would be expected. Key fragmentation pathways would likely involve the loss of the methoxycarbonyl group (-COOCH3), the phenyl group (-C6H5), or cleavage of the thiazole ring itself.
To provide a comparative perspective, the following table summarizes the expected key fragments for this compound alongside experimentally observed fragments for similar structures reported in the literature.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures | Reference |
| This compound | 219 (Predicted) | 188 ([M-OCH3]+), 160 ([M-COOCH3]+), 116 ([C6H5CN]+), 104 ([C6H5C≡CH]+), 77 ([C6H5]+) | Inferred |
| Ethyl 2-(p-tolyl)thiazole-4-carboxylate | 219 | 175 ([M-C2H5O]+), 134, 119 ([p-tolyl-C≡N]+), 115, 91 ([C7H7]+), 56 | [4] |
| N-(4-Nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide | 339 | 322, 202, 174, 135, 119 ([p-tolyl-C≡N]+), 91 ([C7H7]+) | [4] |
| 4-phenyl-1,2,3-thiadiazole | 162 | 134 ([M-N2]+), 102 ([C6H5C≡CH]+), 77 ([C6H5]+) | [5] |
Table 1: Comparison of Key Mass Spectrometry Fragments for Thiazole Derivatives. Predicted fragments for this compound are italicized.
Experimental Protocols
A generalized protocol for the mass spectrometry analysis of thiazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is outlined below. This protocol is based on methodologies reported for similar compounds.[4][5]
1. Sample Preparation:
-
A stock solution of the analyte (e.g., this compound) is prepared at a concentration of 1 mg/mL in a suitable solvent such as methanol or chloroform.
-
The stock solution is then serially diluted to a working concentration of approximately 10 µg/mL.
2. GC-MS Parameters:
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: at 280 °C for 5 minutes.
-
3. Mass Spectrometer (MS) Parameters:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
-
Scan Speed: 2 scans/second.
4. Data Acquisition and Analysis:
-
The total ion chromatogram (TIC) is acquired.
-
The mass spectrum corresponding to the chromatographic peak of the analyte is extracted.
-
Data processing software is used to identify the molecular ion and major fragment ions. The obtained fragmentation pattern is then compared with theoretical patterns and reference spectra.
Visualizing Molecular Fragmentation and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathway of this compound and the general experimental workflow.
Caption: Proposed fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparison of biological activity of "Methyl 2-phenylthiazole-5-carboxylate" analogs
A comprehensive analysis of the biological activities of various analogs of "Methyl 2-phenylthiazole-5-carboxylate" reveals a broad spectrum of therapeutic potential, ranging from antifungal and anticancer to anti-inflammatory and neuroprotective effects. This guide provides a comparative overview of these activities, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in this promising area of medicinal chemistry.
Comparative Biological Activities
The 2-phenylthiazole-5-carboxylate scaffold has proven to be a versatile template for the development of potent bioactive molecules. Modifications at the 2-phenyl ring, the thiazole ring, and the 5-carboxylate position have led to a diverse array of analogs with distinct biological profiles. The following sections and tables summarize the key findings across different therapeutic areas.
Antifungal Activity
A significant number of 2-phenylthiazole-5-carboxylate analogs have been investigated as antifungal agents, primarily targeting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane biosynthesis.[1][2]
*Table 1: Antifungal Activity of 2-Phenylthiazole-5-carboxylate Analogs against Candida albicans
| Compound | R1 (Thiazole-4-position) | R2 (Phenyl Ring) | MIC (µg/mL) | Reference |
| SZ-C14 (Lead) | CH3 | H | 1-16 | [1] |
| A1 | H | H | Improved vs SZ-C14 | [1] |
| B9 | H | 2,4-difluoro | 0.125-0.5 | [1][2] |
| Fluconazole | - | - | 0.25-1 | [1] |
MIC: Minimum Inhibitory Concentration
The data indicates that substitutions on the phenyl ring and modifications at the 4-position of the thiazole ring significantly influence antifungal potency. Compound B9 , with a 2,4-difluorophenyl group, demonstrated potent activity against a range of fungal strains, including fluconazole-resistant ones.[1][2]
Anticancer Activity
Analogs of this compound have been extensively studied for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases or other key enzymes in cancer cell proliferation.
Table 2: Anticancer Activity of 2-Phenylthiazole-5-carboxylate Analogs
| Compound | Modification | Cell Line | IC50/GI50 (µM) | Reference |
| 6d | 2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | Comparable to Dasatinib | [3] |
| MCF-7 (Breast) | 20.2 | [3] | ||
| HT-29 (Colon) | 21.6 | [3] | ||
| 8c | 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549 (Lung) | 48% inhibition at 5 µg/mL | [4] |
| 4c | N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 | [5] |
| 3g | 2-amino-4-methylthiazole-5-carboxylate derivative | EKVX (Non-Small Cell Lung) | 0.865 | [6] |
| MDA-MB-468 (Breast) | 1.20 | [6] | ||
| 4c | 2-amino-4-methylthiazole-5-carboxylate derivative | HOP-92 (Non-Small Cell Lung) | 0.34 | [6] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition
The anticancer activity is highly dependent on the specific substitutions. For instance, compound 6d showed high potency against leukemia cells, comparable to the approved drug Dasatinib.[3] Other analogs have demonstrated significant activity against lung, breast, and colon cancer cell lines.[4][5][6]
Other Biological Activities
Beyond antifungal and anticancer effects, these analogs have shown promise in other therapeutic areas:
-
Cholinesterase Inhibition: Certain derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential for the treatment of Alzheimer's disease.[7] One compound, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone, exhibited IC50 values of 8.86 µM for AChE and 1.03 µM for BuChE.[7]
-
Antiflaviviral Activity: Phenylthiazole derivatives have been investigated as agents against flaviviruses.[8]
-
Monoacylglycerol Lipase (MAGL) Inhibition: Analogs of 2-amino-4-methylthiazole-5-carboxylate have been synthesized as inhibitors of MAGL, a target in cancer therapy. Compounds 3g and 4c were found to be potent MAGL inhibitors with IC50 values of 0.037 µM and 0.063 µM, respectively.[6]
-
Anti-inflammatory and Analgesic Activity: Some 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives have exhibited moderate to good anti-inflammatory and analgesic activities with low ulcerogenicity.[9]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) of the antifungal compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Fungal strains were cultured on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Compounds were serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized fungal suspension was added to each well. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible fungal growth.
Cell Viability Assay (MTT Assay) for Anticancer Activity
The cytotoxic activity of the compounds against cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the drug concentration that inhibited cell growth by 50%.
Signaling Pathway and Experimental Workflow Diagrams
CYP51 Inhibition Pathway
The primary mechanism of antifungal action for many of the described analogs is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazole analogs.
General Workflow for Synthesis and Biological Evaluation
The development of these bioactive compounds typically follows a structured workflow from synthesis to biological testing.
Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. An Investigation of Phenylthiazole Antiflaviviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 2-Phenylthiazole-5-Carboxylate Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] Within this class, compounds based on the 2-phenylthiazole-5-carboxylate and its amide analogues have emerged as a promising area for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer properties, supported by experimental data from recent studies.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of 2-phenylthiazole-5-carboxamide derivatives is significantly influenced by the nature and position of substituents on the phenyl rings and the amide moiety. Studies have revealed that modifications at these positions can modulate the cytotoxic potency and selectivity against various cancer cell lines.
For instance, research on a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives indicated that the substitution on the amide's phenyl ring is crucial for activity. The highest activity (48% inhibition) against A-549, Bel7402, and HCT-8 cell lines was observed in a compound with a 4-chloro-2-methylphenyl amido group and a 2-chlorophenyl group at the 2-position of the thiazole ring.[3] This suggests that the electronic and steric properties of the substituents on both phenyl rings play a key role in the anticancer efficacy.
Another study on 2-phenylthiazole-4-carboxamide derivatives evaluated against T47D, Caco-2, and HT-29 cancer cell lines highlighted the importance of the arylacetamido pendant. A methoxy group at the 4-position of this pendant improved activity against Caco-2 cells, while a 2-methoxy substituent was favorable for activity against HT-29 and T47D cells.[4] Furthermore, a 3-fluoro analogue in this series demonstrated good cytotoxic activity against all tested cell lines, with IC50 values below 10 µg/mL.[4]
The core structure of the thiazole itself is a key determinant of activity. The thiazole nucleus is a component of several clinically approved anticancer and antifungal drugs.[1][5] The development of derivatives often involves the modification of substituents at the 2, 4, and 5 positions of the thiazole ring to optimize biological activity.[2]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various 2-phenylthiazole-5-carboxylate and related derivatives against several human cancer cell lines. The data is presented as IC50 (the concentration required to inhibit 50% of cell growth) or GI50 (the concentration required to inhibit 50% of cell growth) values in micromolar (µM).
| Compound ID | Core Structure | R1 (at 2-phenyl) | R2 (at 5-position) | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 8c | 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide | 2-Cl | -N-(4-chloro-2-methylphenyl) | A-549, Bel7402, HCT-8 | 48% inhibition (concentration not specified) | [3] |
| 6a | 2-(Naphthalen-2-yl)-thiazolidin-4-one | N/A | =C(H)COOCH3 | OVCAR-4 (Ovarian) | 1.569 | [6] |
| 4c | 2-(Hydrazinyl)-thiazol-4(5H)-one | N/A | =N-N=CH-(3-bromo-4-hydroxyphenyl) | MCF-7 (Breast) | 2.57 | [7] |
| 3g | 2-Amino-4-methyl-thiazole-5-carboxylate | N/A | -COOCH2-(4-chlorophenyl) | EKVX (Non-Small Cell Lung) | 0.865 | [8] |
| 3g | 2-Amino-4-methyl-thiazole-5-carboxylate | N/A | -COOCH2-(4-chlorophenyl) | MDA-MB-468 (Breast) | 1.20 | [8] |
| 4c | 2-Amino-4-methyl-thiazole-5-carboxylate | N/A | -COOCH2-(4-methoxyphenyl) | HOP-92 (Non-Small Cell Lung) | 0.34 | [8] |
| 4c | 2-Amino-4-methyl-thiazole-5-carboxylate | N/A | -COOCH2-(4-methoxyphenyl) | EKVX (Non-Small Cell Lung) | 0.96 | [8] |
| 4c | 2-Amino-4-methyl-thiazole-5-carboxylate | N/A | -COOCH2-(4-methoxyphenyl) | MDA-MB-231/ATCC (Breast) | 1.08 | [8] |
| 16b | Thiazole-thiadiazole hybrid | N/A | N/A | HepG2-1 (Liver) | 0.69 | [9] |
| 21 | Thiazole-thiadiazole hybrid | N/A | N/A | HepG2-1 (Liver) | 1.82 | [9] |
Experimental Protocols
MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized thiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][10] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[7][10]
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the growth medium to achieve the desired concentrations. The final DMSO concentration should not exceed 0.5%. The cells are treated with these various concentrations of the compounds and incubated for 48-72 hours.[7][11]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.[7][11]
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.[10][11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[11]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway potentially targeted by these anticancer compounds and a typical experimental workflow for their evaluation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. pnas.org [pnas.org]
- 3. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 11. benchchem.com [benchchem.com]
In Vitro Efficacy of Methyl 2-phenylthiazole-5-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological performance of novel derivatives of Methyl 2-phenylthiazole-5-carboxylate. The data presented herein is collated from recent studies and offers insights into the potential of this chemical scaffold in the development of new therapeutic agents. We will focus on the anticancer and antifungal activities, for which the most robust data is available, and provide detailed experimental protocols for key assays.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds is believed to be the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected this compound derivatives against various cancer cell lines. For comparison, the activities of the standard chemotherapeutic drug Doxorubicin and the targeted therapy agent Sorafenib are also included.
| Compound ID | Derivative Structure/Substitution | HepG2 (Liver) | MDA-MB-231 (Breast) | BxPC-3 (Pancreatic) | MOLT-4 (Leukemia) | MCF-7 (Breast) | Reference |
| Thiazole Derivative 1 | 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide derivative | 1.06 | - | - | - | - | [1] |
| Thiazole Derivative 2 | Ethyl 5-(2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazono)-4-(p-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | 0.91 | - | - | - | - | [1] |
| Thiazole Derivative 3 | Arylidene-hydrazinyl-thiazole derivative | - | - | 1.69 | 2.2 | 1.85 | |
| Doxorubicin | Standard Chemotherapeutic | 0.72[1] | - | 0.183 | 0.25 | 0.5 | [1] |
| Sorafenib | VEGFR-2 Inhibitor | ~6.0 (at 48h) | - | - | - | - | [2] |
Note: IC50 values can vary based on experimental conditions such as cell density and incubation time. The data presented here is for comparative purposes. A dash (-) indicates that data was not available.
Signaling Pathways
VEGFR-2 Signaling Pathway
The diagram below illustrates the general VEGFR-2 signaling cascade, which is a key target for some of the discussed thiazole derivatives. Inhibition of VEGFR-2 blocks downstream signaling, leading to a reduction in angiogenesis and tumor growth.
References
Comparative yield analysis of different "Methyl 2-phenylthiazole-5-carboxylate" synthesis routes
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of the thiazole scaffold is of paramount importance. Methyl 2-phenylthiazole-5-carboxylate is a key intermediate for various pharmacologically active compounds. This guide provides a comparative analysis of different synthetic routes to this molecule, focusing on reaction yields, experimental protocols, and overall efficiency.
Comparative Yield Analysis
The synthesis of this compound can be achieved through several pathways, with the Hantzsch thiazole synthesis being a prominent method. Alternative routes, such as photochemical synthesis and Suzuki-Miyaura coupling, offer different advantages in terms of starting materials and reaction conditions. The following table summarizes the reported yields for these distinct approaches.
| Synthesis Route | Key Reactants | Reaction Conditions | Yield (%) | Reference |
| Hantzsch Thiazole Synthesis | Thiobenzamide, Methyl 2-chloroacetoacetate | Conventional heating or ultrasonic irradiation | 79-90% | [1] |
| Photochemical Synthesis | Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, Thioamides | Photolysis in acetonitrile with 0.5% trifluoroacetic acid | 40-60% | [2] |
| Suzuki-Miyaura Coupling | Ethyl 2-bromothiazole-5-carboxylate, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, reflux | Not specified for direct product | [3] |
Synthesis Pathways Overview
The primary synthetic routes for this compound are depicted in the following diagram, illustrating the key transformations involved in each pathway.
Experimental Protocols
Hantzsch Thiazole Synthesis (General Procedure)
This method represents a highly efficient, one-pot, multi-component procedure for the synthesis of thiazole derivatives.[1]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (or other α-haloketone)
-
Thiourea or Thioamide (e.g., Thiobenzamide)
-
Substituted Benzaldehyde (if applicable for further substitution)
-
Silica supported tungstosilicic acid (catalyst)
-
Ethanol/Water (1:1)
Procedure:
-
A mixture of the α-haloketone (1 mmol), thioamide (1 mmol), and catalyst is prepared in ethanol/water (5 mL).
-
The reaction mixture is either refluxed with stirring at 65°C for 2-3.5 hours or subjected to ultrasonic irradiation at room temperature for 1.5-2 hours.
-
The resulting solid is filtered and washed with ethanol.
-
The solid is then dissolved in acetone, and the catalyst is removed by filtration.
-
The filtrate is evaporated under vacuum, and the product is dried to yield the thiazole derivative.
Photochemical Synthesis
This route provides a moderate yield of 2-substituted thiazole-5-carboxylates through the photolysis of an isoxazole precursor in the presence of thioamides.[2]
Materials:
-
Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate
-
Thioamide (e.g., Thiobenzamide)
-
Acetonitrile
-
Trifluoroacetic acid
Procedure:
-
A solution of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate and a thioamide is prepared in acetonitrile containing 0.5% trifluoroacetic acid.
-
The solution is subjected to photolysis at 300 nm.
-
The solvent is removed under reduced pressure, and the residue is purified by chromatography to isolate the thiazole-5-carboxylate ester.
Suzuki-Miyaura Coupling
This approach is suitable for introducing the phenyl group at the 2-position of a pre-formed thiazole ring.[3]
Materials:
-
Ethyl 2-bromothiazole-5-carboxylate
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Dioxane/Water
Procedure:
-
A mixture of ethyl 2-bromothiazole-5-carboxylate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ is prepared in a dioxane/water solvent system.
-
The reaction mixture is heated to reflux.
-
After completion of the reaction (monitored by TLC), the mixture is cooled and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield ethyl 2-phenylthiazole-5-carboxylate. Subsequent hydrolysis and esterification would be required to obtain the methyl ester.
Logical Workflow for Synthesis Route Selection
The choice of a particular synthetic route depends on several factors, including the availability of starting materials, desired yield, and scalability. The following diagram illustrates a logical workflow for selecting the most appropriate method.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of Methyl 2-phenylthiazole-5-carboxylate Derivatives
A detailed examination of the solid-state structures of substituted Methyl 2-phenylthiazole-5-carboxylate derivatives reveals key conformational differences and packing arrangements influenced by substituent effects. This guide provides a comparative analysis of their crystallographic data, offering insights for researchers, scientists, and professionals in drug development.
This publication presents a side-by-side comparison of the single-crystal X-ray diffraction data for a series of this compound derivatives. The core structure, a key scaffold in medicinal chemistry, is analyzed with various substitutions to understand their impact on the molecular geometry and intermolecular interactions. This information is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for selected derivatives of this compound. These derivatives showcase a range of electronic and steric modifications, allowing for a comprehensive analysis of their structural effects.
| Derivative Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate[1] | C₂₃H₁₈N₂O₂S | Monoclinic | P2₁/c | 9.573(3) | 19.533(7) | 9.876(3) | 92.35(4) | 1845.2(10) |
| Hypothetical: Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate | C₁₁H₈ClNO₂S | Orthorhombic | Pbca | 7.85 | 15.23 | 18.91 | 90 | 2260.7 |
| Hypothetical: Methyl 2-(4-methoxyphenyl)thiazole-5-carboxylate | C₁₂H₁₁NO₃S | Monoclinic | P2₁/n | 10.12 | 8.54 | 13.21 | 105.3 | 1098.5 |
Note: Data for hypothetical derivatives are included for illustrative purposes to demonstrate the expected variations and are not experimental results.
Experimental Protocols
The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction. The following is a generalized experimental protocol typical for the structure determination of small organic molecules.
1. Crystal Growth: Single crystals of the title compounds suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., a mixture of dichloromethane and hexane, or ethanol).
2. Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54184 Å). The data collection strategy was optimized to ensure a high completeness and redundancy of the diffraction data.
3. Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement converged to provide the crystallographic data presented in the table above.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow from the synthesis of a this compound derivative to its structural elucidation by X-ray crystallography.
Logical Relationship in Structure-Activity Studies
The determination of the crystal structure is a critical step in understanding the structure-activity relationship of a series of compounds. The following diagram illustrates this logical connection.
References
Benchmarking the antifungal efficacy of "Methyl 2-phenylthiazole-5-carboxylate" derivatives against known drugs
Comparative Antifungal Efficacy of Phenylthiazole Derivatives Against Established Antifungal Agents
A new frontier in antifungal drug discovery is emerging with the exploration of phenylthiazole-based compounds. This guide provides a comparative analysis of the antifungal efficacy of novel Methyl 2-phenylthiazole-5-carboxylate derivatives against established antifungal drugs, supported by experimental data from recent studies.
Recent research has highlighted the potential of phenylthiazole derivatives as potent antifungal agents, with some exhibiting efficacy comparable or superior to commercially available drugs like Fluconazole.[1][2] These compounds have demonstrated significant activity against a range of fungal pathogens, including clinically relevant Candida species and important agricultural fungal pathogens.[3][4]
Quantitative Comparison of Antifungal Activity
The minimum inhibitory concentration (MIC) is a key metric for evaluating the efficacy of an antifungal compound, representing the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the MIC values of various phenylthiazole derivatives against different fungal strains, benchmarked against the widely used antifungal drug, Fluconazole.
| Compound | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Schiff Base B5 (para-Br substituted) | Candida albicans (ATCC 10231) | 125 | Fluconazole | 250 | [1] |
| Schiff Base B10 (meta-nitro substituted) | Candida albicans (ATCC 10231) | 125 | Fluconazole | 250 | [1] |
| Schiff Base B11 (para-nitro substituted) | Candida albicans (ATCC 10231) | 125 | Fluconazole | 250 | [1] |
| Compound B9 | Candida albicans (ATCC 90028) | 1 | Fluconazole | 1 | [2] |
| Compound B9 | Fluconazole-resistant C. albicans (Y01090) | 16 | Fluconazole | >64 | [2] |
| Compound B9 | Candida glabrata (ATCC 90030) | 4 | Fluconazole | 16 | [2] |
| Compound B9 | Candida krusei (ATCC 6258) | 4 | Fluconazole | 16 | [2] |
| Compound B9 | Cryptococcus neoformans (ATCC 90113) | 2 | Fluconazole | 4 | [2] |
| Compound E26 | Magnaporthe oryzae | 1.29 | Isoprothiolane | 3.22 | [4] |
| Compound E17 | Magnaporthe oryzae | 1.45 | Isoprothiolane | 3.22 | [4] |
Experimental Protocols
The determination of antifungal efficacy relies on standardized and reproducible experimental methodologies. The following protocols are commonly employed in the evaluation of novel antifungal compounds.
Broth Microdilution Method for MIC Determination
This method is a widely accepted standard for determining the minimum inhibitory concentration of an antimicrobial agent.[5]
-
Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, typically a 0.5 McFarland standard. This suspension is further diluted in a suitable broth medium (e.g., RPMI-1640) to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]
-
Preparation of Drug Dilutions: The test compounds and reference drugs are serially diluted in the broth medium within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted drug is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at a controlled temperature, typically 35°C, for 24 to 48 hours.[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth, often defined as a 50% reduction in growth (MIC-2) compared to a drug-free control.[8] This can be assessed visually or by using a spectrophotometer to measure the optical density.[6]
Agar Disk Diffusion Method
This method provides a qualitative assessment of antifungal activity.
-
Inoculation of Agar Plate: A standardized fungal inoculum is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).[5][9]
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound or reference drug are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions to allow for fungal growth and diffusion of the drug.
-
Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where fungal growth is absent).[1]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Several studies suggest that a primary mechanism of action for many antifungal phenylthiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.[10]
By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane. This disruption of membrane function inhibits fungal growth and proliferation.[10]
Caption: Inhibition of the ergosterol biosynthesis pathway by phenylthiazole derivatives.
Experimental Workflow
The systematic evaluation of novel antifungal compounds follows a structured workflow to ensure accurate and reproducible results.
References
- 1. New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 2-phenylthiazole-5-carboxylate: A Step-by-Step Guide
For researchers and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Methyl 2-phenylthiazole-5-carboxylate are critical for maintaining laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to follow standard laboratory safety procedures. This includes the use of appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste should be performed inside a well-ventilated fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The disposal of this compound, which should be treated as hazardous waste, must be carried out in accordance with local, state, and federal regulations. This chemical should never be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation :
-
Designate a specific, compatible waste container labeled "this compound and related waste."
-
The container should be made of a non-reactive material.
-
Keep this waste stream separate from other chemical wastes, particularly incompatible materials like oxidizing agents, to prevent accidental reactions.[1]
-
-
Container Management :
-
Spill Management :
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1]
-
Do not use combustible materials like paper towels for absorption.[1]
-
Collect the contaminated absorbent material, place it in the designated hazardous waste container, and dispose of it accordingly.[1]
-
-
Disposal Request :
-
When the waste container is full or no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Properly complete all required waste disposal forms, providing detailed information about the waste composition.
-
-
Decontamination of Empty Containers :
-
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.[1]
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste in the designated container.[1]
-
Safety Data Summary
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[4] | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4] |
| Eye Irritation | Causes serious eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Respiratory Irritation | May cause respiratory irritation.[2] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2] |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects.[3] | Avoid release to the environment. Collect spillage.[3] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 2-phenylthiazole-5-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Methyl 2-phenylthiazole-5-carboxylate. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safe handling, storage, and disposal of this chemical.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety goggles when there is a significant risk of splashing.[1] | Thiazole derivatives can cause serious eye irritation. Goggles provide direct protection against splashes and airborne particles, while a face shield offers a broader barrier.[1] |
| Hand Protection | Disposable, powder-free nitrile gloves.[1] For prolonged contact or splash potential, consider double-gloving or using thicker, chemical-resistant gloves. | Nitrile gloves offer good short-term protection against a range of chemicals.[1] Powder-free gloves are recommended to prevent contamination of the work area. |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or significant splash risk, a chemical-resistant apron is also advised.[1] | A lab coat protects the skin and personal clothing from accidental contact and contamination.[1] It should be kept buttoned to provide maximum coverage. |
| Respiratory Protection | A NIOSH-approved N95 or N100 respirator may be necessary when handling powders or in poorly ventilated areas to prevent the inhalation of dust or aerosols.[2] | While primary control should be through engineering (fume hood), a respirator provides an additional layer of protection against respiratory irritation that may be caused by thiazole derivatives.[2] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[3] | This is a standard laboratory practice to protect feet from spills and falling objects. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[1]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed immediately and laundered before reuse.[3]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[2]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.[3]
Disposal Plan
Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.
-
Waste Collection: Dispose of waste in a designated, labeled, and sealed container for chemical waste.[3] Do not mix with other waste streams.[3]
-
Container Disposal: Empty containers should be handled as if they contain the product.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[3]
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
